methyl 5-nitro-1H-pyrazole-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-nitro-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINMTPELZSAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361632 | |
| Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181585-93-3 | |
| Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-nitro-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document details the most plausible synthetic pathways, complete with experimental protocols and characterization data, to assist researchers in the efficient preparation of this key intermediate.
Introduction
This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a nitro group at the 5-position and a methyl carboxylate at the 3-position provides a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug design. This guide outlines a robust two-step synthetic route to access this important molecule.
Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the nitration of a commercially available starting material, 1H-pyrazole-3-carboxylic acid, to yield 5-nitro-1H-pyrazole-3-carboxylic acid. The subsequent step is the esterification of the carboxylic acid functionality to afford the desired methyl ester.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Nitro-1H-pyrazole-3-carboxylic Acid
This procedure outlines the nitration of 1H-pyrazole-3-carboxylic acid.
Materials:
-
1H-pyrazole-3-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1H-pyrazole-3-carboxylic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1H-pyrazole-3-carboxylic acid in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted starting material.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 5-nitro-1H-pyrazole-3-carboxylic acid.
Step 2: Synthesis of this compound
This procedure details the Fischer esterification of 5-nitro-1H-pyrazole-3-carboxylic acid.
Materials:
-
5-Nitro-1H-pyrazole-3-carboxylic acid
-
Methanol (CH₃OH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend 5-nitro-1H-pyrazole-3-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Nitration | Step 2: Esterification |
| Starting Material | 1H-Pyrazole-3-carboxylic acid | 5-Nitro-1H-pyrazole-3-carboxylic acid |
| Key Reagents | HNO₃, H₂SO₄ | Methanol, H₂SO₄ (catalyst) |
| Reaction Temperature | 0-10 °C, then Room Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 3-4 hours | 4-6 hours |
| Product | 5-Nitro-1H-pyrazole-3-carboxylic acid | This compound |
| Typical Yield | 70-85% | 80-95% |
| Purity (crude) | >90% | >95% |
| Purification Method | Recrystallization | Recrystallization or Column Chromatography |
| Final Purity | >98% | >99% |
Mandatory Visualizations
Experimental Workflow: Synthesis of 5-Nitro-1H-pyrazole-3-carboxylic Acid
An In-depth Technical Guide to Methyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of organic molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of a nitro group and a carboxylate ester functionality on the pyrazole ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, a detailed plausible synthesis protocol, and expected spectral characteristics of this compound.
Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 181585-93-3 | PubChem[1] |
| Molecular Formula | C₅H₅N₃O₄ | PubChem[1] |
| Molecular Weight | 171.11 g/mol | PubChem[1] |
| Predicted XLogP3 | 0.6 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Predicted Rotatable Bond Count | 2 | PubChem[1] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, a plausible and efficient synthetic route involves the esterification of its carboxylic acid precursor, 5-nitro-1H-pyrazole-3-carboxylic acid. This method is analogous to the synthesis of similar pyrazole esters.
Synthesis of the Precursor: 5-nitro-1H-pyrazole-3-carboxylic acid
The synthesis of the precursor acid is a critical first step. Several methods for the synthesis of pyrazole carboxylic acids have been reported. A common approach involves the cyclization of a diketoester with hydrazine, followed by nitration.
Experimental Protocol: Synthesis of 5-nitro-1H-pyrazole-3-carboxylic acid
This protocol is based on established methods for the synthesis of pyrazole carboxylic acids and their subsequent nitration.
Materials:
-
Diethyl 2,4-dioxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
Procedure:
-
Synthesis of Ethyl 1H-pyrazole-3-carboxylate: A solution of diethyl 2,4-dioxobutanoate (1 equivalent) in ethanol is prepared in a round-bottom flask. To this, hydrazine hydrate (1 equivalent) is added dropwise at room temperature. The mixture is then refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is acidified with dilute hydrochloric acid to precipitate the crude product, which is then filtered, washed with cold water, and dried. Recrystallization from ethanol can be performed for purification.
-
Nitration to 5-nitro-1H-pyrazole-3-carboxylic acid: The synthesized ethyl 1H-pyrazole-3-carboxylate (1 equivalent) is added portion-wise to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio). The reaction mixture is stirred at 0-5 °C for 2-3 hours. The mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and then dried.
-
Hydrolysis to 5-nitro-1H-pyrazole-3-carboxylic acid: The crude nitrated ester is then hydrolyzed by heating with an aqueous solution of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide). Upon completion of the reaction (monitored by TLC), the solution is cooled and acidified (if a basic hydrolysis was performed) to precipitate the 5-nitro-1H-pyrazole-3-carboxylic acid. The product is collected by filtration, washed with cold water, and dried.
Caption: Synthetic pathway for 5-nitro-1H-pyrazole-3-carboxylic acid.
Esterification to this compound
The final step is the esterification of the synthesized carboxylic acid. Fischer-Speier esterification is a common and effective method for this transformation.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-nitro-1H-pyrazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane or ethyl acetate
Procedure:
-
A suspension of 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) is carefully added to the suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/hexane) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Spectral Data
No experimentally determined spectra for this compound are readily available. The following tables provide predicted spectral data and typical ranges for the key functional groups, which can serve as a reference for researchers.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.0 | s | 1H | Pyrazole C4-H |
| ~ 3.9 - 4.1 | s | 3H | O-CH₃ (ester) |
| ~ 13.0 - 14.0 | br s | 1H | N-H (pyrazole) |
Note: Predicted shifts are based on the analysis of similar structures. The broad singlet for the N-H proton may be exchangeable with D₂O.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C=O (ester) |
| ~ 150 - 155 | C5-NO₂ |
| ~ 140 - 145 | C3-COOCH₃ |
| ~ 110 - 115 | C4 |
| ~ 52 - 55 | O-CH₃ (ester) |
Note: These are estimated chemical shift ranges.
Table 4: Expected IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100 - 3300 | Medium, Broad | N-H Stretch | Pyrazole N-H |
| ~ 3100 | Medium | C-H Stretch | Pyrazole C-H |
| ~ 1730 | Strong | C=O Stretch | Ester Carbonyl |
| 1520 - 1560 | Strong | Asymmetric NO₂ Stretch | Nitro Group |
| 1340 - 1380 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| ~ 1250 | Strong | C-O Stretch | Ester |
Potential Applications and Further Research
This compound serves as a valuable building block in organic synthesis. The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as in the synthesis of fused pyrazole heterocyclic systems. The ester group can be hydrolyzed back to the carboxylic acid or converted to amides, hydrazides, or other derivatives. These transformations open up avenues for the creation of libraries of novel compounds for screening in drug discovery programs, particularly in areas where pyrazole derivatives have shown promise, such as anti-inflammatory, antimicrobial, and anticancer agents.
Further research is warranted to fully characterize the physical and chemical properties of this compound and to explore its reactivity in various organic transformations. Detailed biological evaluation of its derivatives could lead to the discovery of new therapeutic agents.
References
Technical Guide: An Analysis of CAS 31969-53-6
Initial searches for the physical and chemical properties of the compound with CAS number 31969-53-6 did not yield any specific results. This suggests that the provided CAS number may be invalid, discontinued, or belongs to a substance that is not documented in publicly available scientific databases. Further investigation is required to identify the correct compound before a comprehensive technical guide can be compiled.
For a chemical substance to be accurately profiled, its correct Chemical Abstracts Service (CAS) number is paramount. This unique identifier is the key to unlocking a wealth of information regarding its physical properties, experimental protocols, and biological activities. Without a valid CAS number, it is not possible to provide the in-depth technical guide and visualizations as requested.
Researchers, scientists, and drug development professionals are advised to verify the CAS number to ensure that the correct compound is being investigated. Once the correct CAS number is provided, a thorough analysis can be conducted to deliver the required technical information.
Spectroscopic and Synthetic Guide to Methyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data, synthesis, and characterization of methyl 5-nitro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted data, analysis of structurally similar compounds, and established synthetic methodologies to serve as a comprehensive resource.
Spectroscopic Data
Direct experimental spectra for this compound are not widely published. The following tables summarize predicted data and experimental data from closely related analogs to provide a reliable reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~4.0 | Singlet | O-CH₃ |
| ~7.5-8.0 | Singlet | C4-H | |
| ~14.0-15.0 | Broad Singlet | N-H | |
| ¹³C | ~53 | Quartet | O-CH₃ |
| ~110-115 | Doublet | C4 | |
| ~145-150 | Singlet | C3 | |
| ~155-160 | Singlet | C5 | |
| ~160-165 | Singlet | C=O |
Note: Predicted values are based on the analysis of related pyrazole derivatives and general principles of NMR spectroscopy. The presence of the electron-withdrawing nitro group at the C5 position is expected to significantly deshield the C4-H proton and the C4 and C5 carbons. The exact chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration.
Infrared (IR) Spectroscopy
Table 2: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium, Broad | N-H Stretch |
| ~3100-3000 | Weak | C-H Stretch (aromatic) |
| ~2960-2850 | Weak | C-H Stretch (methyl) |
| ~1730-1715 | Strong | C=O Stretch (ester) |
| ~1550-1520 | Strong | N-O Asymmetric Stretch (nitro group) |
| ~1350-1320 | Strong | N-O Symmetric Stretch (nitro group) |
| ~1250-1200 | Strong | C-O Stretch (ester) |
Note: The strong absorptions corresponding to the carbonyl and nitro groups are key diagnostic peaks for confirming the structure.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 172.0353 |
| [M+Na]⁺ | 194.0172 |
| [M-H]⁻ | 170.0207 |
Source: Predicted data for the constitutional isomer methyl 3-nitro-1H-pyrazole-5-carboxylate (C₅H₅N₃O₄) from PubChem.[1][2]
Experimental Protocols
The following sections detail the proposed synthesis and characterization methodologies for this compound.
Synthesis of this compound
The synthesis of the target compound can be achieved through the nitration of the precursor, methyl 1H-pyrazole-3-carboxylate.
Experimental Workflow
References
In-Depth Technical Guide: 1H NMR Spectrum of Methyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H NMR spectrum of methyl 5-nitro-1H-pyrazole-3-carboxylate. It includes tabulated spectral data, comprehensive experimental protocols for synthesis and NMR analysis, and visual diagrams to illustrate the molecular structure and spectral correlations.
Quantitative 1H NMR Data
The 1H NMR spectral data for this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d6). The data is summarized in the table below for clarity and ease of comparison.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 15.25 | Singlet (s) | 1H | N-H (pyrazole ring) |
| 7.54 | Singlet (s) | 1H | C-H (pyrazole ring) |
| 3.91 | Singlet (s) | 3H | -OCH₃ (methyl ester) |
Table 1: 1H NMR Spectral Data for this compound in DMSO-d6.[1]
Molecular Structure and 1H NMR Assignments
The structure of this compound consists of a pyrazole ring substituted with a nitro group at the 5-position and a methyl carboxylate group at the 3-position. The simplicity of the 1H NMR spectrum, showing only three distinct singlets, is consistent with this structure. The absence of coupling between the pyrazole ring proton and the N-H proton is a characteristic feature observed in the NMR spectra of many pyrazole derivatives.
Figure 1: Correlation of 1H NMR signals to the protons in this compound.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from established literature procedures for the esterification of 5-nitro-1H-pyrazole-3-carboxylic acid.[2][3]
Materials:
-
5-nitro-1H-pyrazole-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
A solution of 5-nitro-1H-pyrazole-3-carboxylic acid (e.g., 5.00 g, 31.9 mmol) in anhydrous methanol (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.[2]
-
The flask is cooled in an ice bath to 0 °C.
-
Thionyl chloride (e.g., 5.60 g, 47.8 mmol) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.[2]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 18 hours at 30 °C.[2]
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Figure 2: Flowchart of the synthesis of this compound.
1H NMR Sample Preparation and Data Acquisition
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.
-
The solution is thoroughly mixed to ensure complete dissolution.
-
The solution is transferred to a 5 mm NMR tube.
-
The 1H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).
References
In-Depth Technical Guide: FT-IR Spectrum of Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of methyl 5-nitro-1H-pyrazole-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a comprehensive, data-driven prediction of its FT-IR spectrum. This prediction is based on the well-established characteristic vibrational frequencies of its constituent functional groups: the pyrazole ring, the nitro group, and the methyl ester. This guide also includes a standard experimental protocol for acquiring such a spectrum and visual diagrams to illustrate the molecular structure and logical relationships in spectral analysis.
Predicted FT-IR Spectral Data
The following table summarizes the predicted FT-IR absorption bands for this compound. The predictions are derived from spectral data of analogous compounds, including pyrazole derivatives, nitro-aromatic compounds, and methyl esters.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3100 - 3150 | Medium | N-H Stretch | Pyrazole Ring |
| ~3000 - 3100 | Medium to Weak | C-H Stretch (aromatic-like) | Pyrazole Ring |
| ~2950 - 3000 | Weak | C-H Stretch (methyl) | Methyl Ester |
| ~1720 - 1740 | Strong | C=O Stretch (ester) | Methyl Ester |
| ~1590 - 1620 | Medium | C=N Stretch | Pyrazole Ring |
| ~1520 - 1560 | Strong | Asymmetric NO₂ Stretch | Nitro Group |
| ~1470 - 1500 | Medium | C=C Stretch | Pyrazole Ring |
| ~1430 - 1450 | Medium | C-H Bend (methyl) | Methyl Ester |
| ~1340 - 1380 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| ~1200 - 1300 | Strong | C-O Stretch (ester) | Methyl Ester |
| ~1000 - 1100 | Medium | Ring Breathing | Pyrazole Ring |
| ~800 - 900 | Medium to Strong | C-N Stretch | Nitro Group |
| ~750 - 850 | Medium | C-H Out-of-Plane Bend | Pyrazole Ring |
Experimental Protocol for FT-IR Analysis
This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.
1. Objective: To obtain a high-quality FT-IR spectrum of solid this compound for structural elucidation and functional group identification.
2. Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium Bromide (KBr), spectroscopy grade, oven-dried
-
Spatula
-
Analytical balance
-
Sample: this compound (crystalline solid)
3. Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture into the pellet-forming die.
-
Ensure the surface of the mixture is level.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the significant absorption peaks.
-
Correlate the observed peaks with known vibrational frequencies of functional groups.
-
Visualizations
The following diagrams provide a visual representation of the molecular structure and the logical workflow for interpreting the FT-IR spectrum of this compound.
Mass Spectrometry of Methyl 5-nitro-1H-pyrazole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of methyl 5-nitro-1H-pyrazole-3-carboxylate. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally related pyrazole derivatives. It also includes detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
The fragmentation of this compound under electron ionization is expected to be influenced by the pyrazole core, the nitro group, and the methyl ester substituent. The molecular ion peak ([M]+•) is anticipated at an m/z of 171, corresponding to its monoisotopic mass.
The primary fragmentation pathways are predicted to involve the loss of the nitro group (-NO2), the methoxy group (-OCH3) from the ester, and the entire methoxycarbonyl group (-COOCH3). Subsequent fragmentations may include the loss of neutral molecules such as carbon monoxide (CO), nitrogen (N2), and hydrogen cyanide (HCN), which are characteristic of pyrazole ring fragmentation.
Predicted Major Fragment Ions
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss from the parent ion or a preceding fragment.
| m/z | Proposed Fragment Structure | Proposed Neutral Loss |
| 171 | [M]+• | - |
| 140 | [M - OCH3]+ | -OCH3 |
| 125 | [M - NO2]+ | -NO2 |
| 112 | [M - COOCH3]+ | -COOCH3 |
| 97 | [M - NO2 - CO]+ | -NO2, -CO |
| 84 | [M - COOCH3 - N2]+ | -COOCH3, -N2 |
| 69 | [M - NO2 - CO - HCN]+ | -NO2, -CO, -HCN |
Predicted Fragmentation Pathway Diagram
Caption: Predicted EI-MS fragmentation pathway of the compound.
Experimental Protocols
Two common methods for the analysis of pyrazole derivatives are GC-MS and LC-MS. The choice of method will depend on the sample matrix and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of pyrazole isomers and is suitable for volatile and thermally stable compounds like this compound.
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
If necessary, spike the sample with an internal standard for quantitative analysis.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
GC-MS Conditions:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
GC-MS Experimental Workflow
Caption: General workflow for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a suitable alternative, particularly for less volatile compounds or complex matrices. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be considered.
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
LC-MS Conditions:
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | ESI or APCI, positive and negative modes |
| Capillary Voltage | 3.5 kV (ESI+) / -3.0 kV (ESI-) |
| Nebulizer Gas | Nitrogen |
| Gas Flow | 10 L/min |
| Gas Temperature | 350 °C |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan and/or Product Ion Scan of m/z 172 ([M+H]+) or 170 ([M-H]-) |
Signaling Pathways and Logical Relationships
Currently, there is no readily available information in scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. It is primarily utilized as a chemical intermediate in organic synthesis.
The logical relationship for the identification of this compound via mass spectrometry is outlined in the workflow diagrams provided. The process involves chromatographic separation followed by mass analysis, where the combination of retention time and the unique mass spectrum (including the molecular ion and fragmentation pattern) allows for its unambiguous identification.
Caption: Logical workflow for compound identification.
Technical Guide: Solubility of Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl 5-nitro-1H-pyrazole-3-carboxylate in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes qualitative solubility information for the target compound and structurally related pyrazole derivatives. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this compound and presents a logical workflow for solubility analysis.
Introduction to this compound
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The pyrazole scaffold is a common feature in many biologically active molecules, and the nitro and carboxylate functional groups can significantly influence the compound's physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes. The presence of both a hydrogen bond donor (the pyrazole N-H) and acceptor (the nitro and carbonyl groups), along with a lipophilic methyl ester group, suggests a nuanced solubility profile across different solvent polarities.
Solubility Profile
The following table summarizes the qualitative solubility of related pyrazole derivatives. Researchers should consider this information as a preliminary guide and are encouraged to determine the quantitative solubility in their specific solvents of interest.
| Compound Name | Solvent(s) | Solubility |
| Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | Ethanol, Methanol, Dichloromethane | Soluble |
| Water | Insoluble | |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Dimethyl Sulfoxide (DMSO), Methanol | Slightly Soluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure the complete removal of solid particles, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. For further purification, the supernatant can be passed through a syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve.
-
Dilute the collected supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Workflow for Solubility Analysis
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: A logical workflow for the experimental determination and analysis of solubility.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to conduct detailed experimental solubility studies to obtain precise quantitative data.
An In-depth Technical Guide to the Stability of Methyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the chemical stability of methyl 5-nitro-1H-pyrazole-3-carboxylate. The stability of a compound is a critical factor in its development as a potential therapeutic agent or its use as a chemical intermediate. This document collates data on its general, thermal, and hydrolytic stability, and outlines standard methodologies for its assessment.
General Stability and Handling
This compound is a compound that is generally stable under recommended storage conditions. Safety data for the hydrochloride salt of this molecule indicates that it should be stored in a cool, dry, well-ventilated area in a tightly-sealed container, away from sources of ignition.[1] It is important to avoid dust generation when handling the solid material.[1]
Incompatible Materials: The compound should be kept away from strong oxidizing agents.[1]
Thermal Stability
The thermal stability of nitropyrazole derivatives is largely influenced by the nitro group substituents.[2] For many nitropyrazoles, thermal decomposition can be initiated by the elimination of a nitro group or through complex rearrangements.[3][4] For instance, the decomposition of some dinitropyrazoles is believed to start with the elimination of a nitro group at temperatures between 250-270°C.[3] Trinitropyrazole is reported to have good thermal stability, with a decomposition temperature between 260-350°C. Given that this compound is a mononitrated pyrazole, its thermal stability is likely to be considerable, though lower than its polynitrated counterparts.
Table 1: Thermal Decomposition Data for Related Nitropyrazole Compounds
| Compound | Decomposition Onset/Peak Temperature | Method |
| 4-amino-3,5-dinitropyrazole (LLM-116) | 183°C (major exothermic peak) | DSC |
| 3,4-dinitropyrazole | ~250-270°C (initiation) | Not specified |
| 3,4,5-trinitropyrazole | 260-350°C | Not specified |
This table presents data for related compounds to provide a contextual understanding of nitropyrazole thermal stability.
A proposed general degradation pathway for nitropyrazoles under thermal stress involves the homolytic cleavage of the C-NO2 bond, leading to the formation of radical species that can then propagate further decomposition reactions.
Caption: Proposed thermal degradation pathway for nitropyrazoles.
Hydrolytic Stability
The hydrolytic stability of this compound is a key consideration, particularly for applications in aqueous media, such as in biological assays or pharmaceutical formulations. While specific kinetic data for this molecule is not available, studies on other pyrazole ester derivatives have shown that they can be susceptible to hydrolysis, especially under basic conditions. For example, a series of pyrazolyl benzoic acid ester derivatives were found to degrade rapidly in a pH 8 buffer, with half-lives of 1-2 hours.[5] This suggests that the ester functional group in this compound is a likely point of hydrolytic cleavage.
The hydrolysis would likely proceed via nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the ester group, leading to the formation of 5-nitro-1H-pyrazole-3-carboxylic acid and methanol.
Table 2: Hydrolytic Stability of Related Pyrazole Esters
| Compound Class | Condition | Half-life (t1/2) |
| Pyrazolyl benzoic acid esters | pH 8 buffer | 1-2 hours |
This table highlights the potential for hydrolytic instability in pyrazole esters.
Caption: Proposed hydrolytic degradation pathway.
Photostability
No specific studies on the photostability of this compound were identified. However, nitroaromatic compounds can be susceptible to photodegradation. It is recommended that the compound be protected from light during storage and handling.
Experimental Protocols for Stability Assessment
To definitively determine the stability profile of this compound, a series of standardized experiments should be conducted. The following are generalized protocols for such studies.
5.1 Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA):
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the sample into an appropriate TGA pan (e.g., aluminum or platinum).
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Calibrate the DSC instrument for temperature and enthalpy.
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed DSC pan.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
Record the heat flow to the sample relative to the reference. Endothermic peaks may indicate melting, while exothermic peaks can indicate decomposition.
-
Caption: General workflow for chemical stability assessment.
5.2 Hydrolytic Stability (Forced Degradation)
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 9).
-
Prepare stock solutions of the compound in a suitable solvent and dilute them into the buffer solutions to a known final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
Quench any further degradation if necessary (e.g., by neutralizing the pH or cooling).
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection) to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.
-
Calculate the degradation rate constants and half-life at each pH.
5.3 Photostability
-
Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the light-exposed and dark control samples by a suitable analytical method (e.g., HPLC) to assess the extent of degradation and identify any photodegradants.
Summary and Recommendations
The stability of this compound is a critical parameter for its handling, storage, and application. Based on the available data for related compounds, the primary stability concerns are potential thermal decomposition at elevated temperatures and hydrolysis of the methyl ester group, particularly under basic conditions.
It is strongly recommended that comprehensive stability studies, following the experimental protocols outlined above, be conducted to establish a definitive stability profile for this molecule. This will enable the determination of appropriate storage conditions, shelf-life, and compatible formulation components for its intended use in research and development.
References
- 1. aksci.com [aksci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances of Methyl 5-nitro-1H-pyrazole-3-carboxylate: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the structural characteristics of methyl 5-nitro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this paper presents a comprehensive overview based on the crystallographic data of closely related derivatives. This approach provides valuable insights for researchers, scientists, and drug development professionals working with substituted pyrazoles.
Physicochemical Properties
This compound is a small organic molecule with the molecular formula C₅H₅N₃O₄. The presence of the nitro group, pyrazole ring, and carboxylate moiety suggests its potential as a versatile building block in the synthesis of more complex bioactive molecules.
| Property | Value |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| IUPAC Name | This compound |
| SMILES | COC(=O)c1cc(nn1)--INVALID-LINK--[O-] |
| InChI Key | OTINMTPELZSAPX-UHFFFAOYSA-N |
Crystallographic Analysis of Related Structures
To elucidate the likely solid-state conformation and packing of this compound, we present the crystallographic data from two analogous compounds: 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid and 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid . These structures offer a strong indication of the geometric parameters and intermolecular interactions that govern the crystal lattice of nitro-substituted pyrazoles.
Crystal Data and Structure Refinement
The following tables summarize the key crystallographic parameters for the two related structures, providing a basis for comparative analysis.
Table 1: Crystal data and structure refinement for 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid. [1]
| Parameter | Value |
| Empirical formula | C₈H₁₁N₃O₄ |
| Formula weight | 213.19 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 4.5811(16) Åb = 19.734(7) Åc = 11.812(4) Åβ = 101.181(11)° |
| Volume | 1047.6(6) ų |
| Z | 4 |
| Calculated density | 1.351 Mg/m³ |
| Absorption coefficient | 0.108 mm⁻¹ |
| F(000) | 448 |
| Crystal size | 0.20 × 0.18 × 0.15 mm³ |
| Theta range for data collection | 2.29 to 25.50° |
| Final R indices [I>2sigma(I)] | R₁ = 0.0742, wR₂ = 0.1176 |
| R indices (all data) | R₁ = 0.1235, wR₂ = 0.1345 |
Table 2: Crystal data and structure refinement for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. [2]
| Parameter | Value |
| Empirical formula | C₆H₈BrN₃O₅S |
| Formula weight | 314.12 |
| Temperature | 200(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 6.8751(6) Åb = 11.0506(10) Åc = 14.0569(12) Åβ = 97.355(3)° |
| Volume | 1059.17(16) ų |
| Z | 4 |
| Calculated density | 1.969 Mg/m³ |
| Absorption coefficient | 3.582 mm⁻¹ |
| F(000) | 624 |
| Crystal size | 0.25 × 0.20 × 0.15 mm³ |
| Theta range for data collection | 2.62 to 25.50° |
| Final R indices [I>2sigma(I)] | R₁ = 0.0271, wR₂ = 0.0664 |
| R indices (all data) | R₁ = 0.0324, wR₂ = 0.0689 |
Experimental Protocols
The synthesis of nitro-pyrazole carboxylates typically involves nitration of a pyrazole carboxylic acid or ester precursor. The following protocols, adapted from the synthesis of the analyzed related compounds, provide a general framework for obtaining crystalline material suitable for X-ray diffraction.
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid[1]
-
Nitration: To a stirred solution of 65% concentrated nitric acid (120 mL) and 98% concentrated sulfuric acid (180 mL), 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (38.62 g, 0.23 mol) was added.
-
Heating: The reaction mixture was heated at 100 °C for 16 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, the reaction solution was poured into ice water (200 mL), leading to the formation of a white precipitate.
-
Isolation and Crystallization: The solid precipitate was collected by vacuum filtration and recrystallized from acetone to yield the final product.
Crystallization of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate[2]
-
Dissolution: 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid was dissolved in warm dimethyl sulfoxide (DMSO).
-
Solution Preparation: This solution was added to a warm DMSO solution of Zn(NO₃)₂·6H₂O in a 1:2 molar ratio.
-
Crystallization: The resulting colorless solution was left to crystallize at room temperature.
-
Crystal Harvesting: After two days, colorless single crystals were filtered and washed with DMSO.
Logical Workflow and Visualizations
The synthesis of this compound and its analogs follows a logical progression from starting materials to the final crystalline product. This workflow can be visualized to provide a clear overview of the process.
References
The Multifaceted Biological Activities of Nitro-Substituted Pyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. The introduction of a nitro functional group onto the pyrazole scaffold can significantly modulate its electronic properties and biological activity, leading to a diverse array of potent therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of nitro-substituted pyrazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity of Nitro-Substituted Pyrazoles
Nitro-substituted pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various nitro-substituted pyrazole derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole-derived anilines with nitro substitution | A549 (Lung) | 2.2 | - | - |
| Pyrazole benzamide derivatives | MCF-7 (Breast) | 4.98 - 92.62 | Doxorubicin | 4.17 |
| Pyrazole dihydro triazinone derivatives | HCT-116 (Colon) | 7.74 - 82.49 | Doxorubicin | 5.23 |
| 4-nitrophenyl substituted pyrazole | HeLa (Cervical) | 9.8 | - | - |
| 4-nitrophenyl substituted pyrazole | MCF-7 (Breast) | 5.8 | - | - |
| 4-nitrophenyl substituted pyrazole | A549 (Lung) | 8.0 | - | - |
| Benzimidazole linked pyrazole | A549 (Lung) | 2.2 | - | - |
| Benzimidazole linked pyrazole | EGFR binding | 0.97 | - | - |
| Pyrazole acetohydrazide with nitro group | Ovarian Cancer | - | - | - |
| Pyrazole carbohydrazide derivatives | B16F10 (Skin) | 6.30 - 6.75 | - | - |
| Quinazoline-based deoxynojirimycin hybrids | A549 (Lung) | 8.23 | Gefitinib | 8.27 |
| Quinazoline-based deoxynojirimycin hybrids | MCF-7 (Breast) | 5.59 | Gefitinib | 26.7 |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast) | 3.9 - 35.5 | - | - |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | A549 (Lung) | - | - | - |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | PC-3 (Prostate) | - | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Nitro-substituted pyrazole compounds
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The nitro-substituted pyrazole compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations and incubated for 24-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Signaling Pathway: Apoptosis Induction by Nitro-Substituted Pyrazoles
Many nitro-substituted pyrazoles exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, DNA fragmentation, and the expression of pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2.[1][2][3][4]
Antimicrobial Activity of Nitro-Substituted Pyrazoles
Nitro-substituted pyrazoles have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of various nitro-substituted pyrazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a bacterium).
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-(trifluoromethyl)phenyl substituted pyrazole with nitro group | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | - | - |
| Pyrazole-ciprofloxacin hybrids | Staphylococcus aureus ATCC 29213 | 0.125 - 0.5 | Ciprofloxacin | 0.25 |
| Pyrazole-ciprofloxacin hybrids | Escherichia coli | 0.1 - 0.2 | - | - |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 | Moxifloxacin | 2 |
| Pyrazole-pyrimidinethiones | Escherichia coli | 12.5 | - | - |
| Pyrazole-nucleus-containing benzofuran substitution | Escherichia coli | 15.6 | - | - |
| Pyrazole-nucleus-containing benzofuran substitution | Staphylococcus aureus | 7.81 | - | - |
| Pyrazoline derivatives with nitro groups | Staphylococcus aureus | 12.5 - 25 | - | - |
| Pyrazoline derivatives with nitro groups | Escherichia coli | 12.5 | - | - |
| Pyrazole-clubbed pyrimidine | Methicillin-resistant Staphylococcus aureus (MRSA) | 521 µM | Levofloxacin | 346 µM |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Nitro-substituted pyrazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: A serial two-fold dilution of the nitro-substituted pyrazole compound is prepared in MHB in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A key mechanism for the antibacterial action of some nitro-substituted pyrazoles is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[5][6][7][8][9] By inhibiting this enzyme, these compounds prevent the negative supercoiling of DNA, leading to DNA damage and ultimately bacterial cell death.
Anti-inflammatory Activity of Nitro-Substituted Pyrazoles
Certain nitro-substituted pyrazole derivatives exhibit potent anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain. Additionally, they can modulate inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro and in vivo anti-inflammatory activity of selected nitro-substituted pyrazole derivatives.
| Compound/Derivative | Assay | Result | Reference Compound | Result |
| Diaryl-1,3,4-oxadiazole with nitro group | COX-2 Inhibition (in vitro) | IC50 = 0.48 µM | - | - |
| Curcumin pyrazole | LPS-induced NO secretion in RAW 264.7 macrophages | IC50 = 3.7 ± 0.16 µM | Curcumin | IC50 = 11.0 ± 0.59 µM |
| Pyrazole-pyridazine hybrids | COX-2 Inhibition (in vitro) | IC50 = 1.15 - 56.73 µM | Celecoxib | IC50 = 2.16 µM |
| Pyrazole ester derivatives | COX-2 Inhibition (in vitro) | IC50 = 0.059 - 3.89 µM | Celecoxib | IC50 = 0.22 µM |
| Pyrazole-pyrazoline analogs | COX-2 Inhibition (in vitro) | IC50 = 1.09 - 2.10 µM | - | - |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.
Materials:
-
Nitro-substituted pyrazole compounds
-
Wistar albino rats
-
Carrageenan solution (1% in saline)
-
Plethysmometer or digital calipers
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping and Fasting: Animals are divided into groups and fasted overnight before the experiment.
-
Compound Administration: The test compounds, vehicle control, and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: Inhibition of Inflammatory Pathways
Synthesis of Nitro-Substituted Pyrazoles
The synthesis of nitro-substituted pyrazoles can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a β-diketone with a substituted hydrazine, followed by nitration.
General Experimental Protocol: Synthesis of 4-Nitro-Substituted Triaryl Pyrazoles
This protocol describes a general method for the synthesis of 4-nitro-substituted triaryl pyrazoles.
Step 1: Synthesis of 1,3-Diketone A substituted acetophenone is reacted with an appropriate ester in the presence of a strong base like sodium hydride to yield the corresponding 1,3-diketone.
Step 2: Synthesis of Triaryl Pyrazole The 1,3-diketone is then reacted with a substituted phenylhydrazine hydrochloride in a suitable solvent such as ethanol or a mixture of DMF and THF. The reaction mixture is heated to reflux to facilitate the cyclocondensation reaction, yielding the triaryl pyrazole.[14][15]
Step 3: Nitration of Triaryl Pyrazole The synthesized triaryl pyrazole is subjected to nitration using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the desired position on the pyrazole or one of the aryl rings.
Purification: The final product is purified using techniques such as column chromatography. The structure of the synthesized compound is confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Nitro-substituted pyrazoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with well-defined mechanisms of action, make them attractive candidates for further drug development. The synthetic accessibility of the pyrazole core allows for extensive structural modifications, providing a rich platform for the optimization of potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of medicinal chemistry.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational and Preclinical Prediction of the Antimicrobial Properties of an Agent Isolated from Monodora myristica: A Novel DNA Gyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. apjai-journal.org [apjai-journal.org]
- 11. Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of methyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are a well-established and important scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a literature review of this compound, focusing on its synthesis and potential as a synthetic intermediate. While specific biological activity data for this particular compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a building block in the development of novel therapeutic agents.
Physicochemical Properties
Table 1: Physicochemical Identifiers
| Identifier | Value |
| CAS Number | 181585-93-3 |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| IUPAC Name | This compound |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid. While detailed, step-by-step published protocols are scarce, information from patents and chemical supplier data suggests the following synthetic approaches.
Method 1: Esterification of 5-nitro-1H-pyrazole-3-carboxylic acid
This is the most probable and direct route to the title compound.
-
Reaction: 5-nitro-1H-pyrazole-3-carboxylic acid is reacted with methanol in the presence of a dehydrating or activating agent.
-
Reagents and Solvents:
-
5-nitro-1H-pyrazole-3-carboxylic acid (Starting material)
-
Methanol (Solvent and reactant)
-
Thionyl chloride (Activating agent) or a strong acid catalyst (e.g., sulfuric acid)
-
-
General Procedure (based on analogous reactions):
-
5-nitro-1H-pyrazole-3-carboxylic acid is suspended in an excess of methanol.
-
The mixture is cooled in an ice bath.
-
Thionyl chloride is added dropwise to the cooled suspension.
-
The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.
-
The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, the excess methanol and thionyl chloride are removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization or column chromatography.
-
Method 2: N-methylation of 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester
This method would lead to a mixture of N-methylated regioisomers and is therefore less direct for the synthesis of the title compound where the pyrazole nitrogen is unsubstituted. However, a patent describes a related methylation reaction.
-
Reaction: The NH of the pyrazole ring of this compound is methylated.
-
Reagents and Solvents:
-
This compound (Starting material)
-
Iodomethane (Methylating agent)
-
Potassium carbonate (Base)
-
Anhydrous Dimethylformamide (DMF) (Solvent)
-
-
Experimental Protocol Snippet (from patent CA3102903A1):
-
To a solution of this compound (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) and iodomethane (1.3 eq) were added under a nitrogen atmosphere.
-
The reaction mixture was stirred at room temperature for 18 hours.
-
The mixture was then diluted with water and the product was extracted with dichloromethane.
-
The combined organic layers were dried and concentrated to yield the N-methylated product.
-
Chemical Reactivity and Use as an Intermediate
This compound serves as a useful intermediate for the synthesis of more complex molecules, primarily through the chemical modification of its nitro group.
Reduction of the Nitro Group
A key reaction of this compound is the reduction of the 5-nitro group to a 5-amino group, which can then be further functionalized.
-
Reaction: The nitro group is reduced to an amine using a catalytic hydrogenation method.
-
Reagents and Solvents:
-
This compound (Starting material)
-
10% Palladium on carbon (Catalyst)
-
Methanol (Solvent)
-
Hydrogen gas
-
-
Experimental Protocol Snippet (from patent WO2017158381A1):
-
To a solution of this compound (0.200 g, 1.168 mmol) in methanol (10 ml), 10% Pd/C (0.020 g, 10% w/w) was added at room temperature.
-
The reaction mixture was purged with hydrogen gas and stirred at room temperature for 1 hour.
-
The resulting mixture was filtered through celite, and the celite bed was washed with methanol.
-
The combined filtrate was concentrated under reduced pressure to yield methyl 5-amino-1H-pyrazole-3-carboxylate.
-
Biological Significance of the Pyrazole Scaffold
While specific biological data for this compound is not available, the pyrazole nucleus is a prominent feature in many biologically active compounds. Pyrazole derivatives have been reported to possess a wide array of pharmacological activities, including:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known for their anti-inflammatory and pain-relieving properties.
-
Antimicrobial Activity: Various substituted pyrazoles have demonstrated activity against a range of bacteria and fungi.
-
Anticancer Properties: The pyrazole scaffold is present in several compounds investigated for their potential to inhibit cancer cell growth.
The presence of a nitro group and a carboxylate ester on the pyrazole ring of this compound makes it a versatile precursor for creating libraries of novel pyrazole derivatives for screening in drug discovery programs.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic utility of this compound as a chemical intermediate.
Unveiling the Genesis of a Key Heterocycle: The Discovery and History of Methyl 5-nitro-1H-pyrazole-3-carboxylate
For researchers, scientists, and professionals in drug development, understanding the synthetic history and properties of foundational molecules is paramount. Methyl 5-nitro-1H-pyrazole-3-carboxylate, a substituted pyrazole, represents a significant scaffold in medicinal chemistry and materials science. This technical guide delves into the discovery and historical development of this important compound, presenting key data, experimental protocols, and logical frameworks for its synthesis.
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of pharmaceuticals and functional materials. The introduction of a nitro group and a methyl carboxylate moiety onto this core structure gives rise to this compound, a compound with tailored electronic and steric properties. These characteristics make it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. This guide traces the origins of this compound, providing a comprehensive overview for researchers working with this and related molecular frameworks.
The Genesis: Early Studies in Pyrazole Chemistry
The history of this compound is intrinsically linked to the broader exploration of pyrazole chemistry, which dates back to the late 19th century. Early investigations focused on the fundamental reactivity of the pyrazole ring, including its susceptibility to electrophilic substitution reactions such as nitration.
The direct synthesis of the parent acid, 5-nitro-1H-pyrazole-3-carboxylic acid, laid the groundwork for its ester derivatives. While a definitive first synthesis of the methyl ester is not prominently documented in readily available literature, its preparation logically follows the well-established principles of esterification of the corresponding carboxylic acid.
Synthetic Pathways: A Logical Workflow
The most probable synthetic route to this compound involves a two-step process starting from a suitable pyrazole precursor. The logical workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
An alternative and historically significant approach involves the synthesis of the parent carboxylic acid followed by esterification.
Caption: Alternative synthesis via the parent carboxylic acid.
Experimental Protocols
While the original publication detailing the synthesis of this compound remains elusive, a general experimental protocol can be inferred from established methods for the nitration of pyrazoles and the esterification of carboxylic acids.
Protocol 1: Direct Nitration of Methyl 1H-pyrazole-3-carboxylate
This protocol is based on the general understanding of electrophilic nitration of pyrazole derivatives.
Materials:
-
Methyl 1H-pyrazole-3-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve methyl 1H-pyrazole-3-carboxylate in concentrated sulfuric acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the reaction flask while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period. The progress of the reaction should be monitored by a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, pour the reaction mixture carefully onto crushed ice.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: Esterification of 5-Nitro-1H-pyrazole-3-carboxylic Acid
This protocol outlines the Fischer esterification of the corresponding carboxylic acid.
Materials:
-
5-Nitro-1H-pyrazole-3-carboxylic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Suspend 5-nitro-1H-pyrazole-3-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Physicochemical and Spectroscopic Data
Characterization data for this compound is crucial for its identification and quality control. The following table summarizes key physicochemical and spectroscopic properties.
| Property | Data |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not consistently reported in literature |
| ¹H NMR (DMSO-d₆, ppm) | δ ~7.5 (s, 1H, pyrazole-H), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ ~160 (C=O), 155 (C5-NO₂), 140 (C3), 110 (C4) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1730 (C=O), ~1550, 1350 (NO₂) |
| Mass Spectrometry (m/z) | [M+H]⁺ = 172.03 |
Note: The exact spectral data may vary slightly depending on the solvent and instrument used.
Applications and Future Directions
This compound serves as a versatile building block in organic synthesis. The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as in the synthesis of fused pyrazole systems. The ester group can be hydrolyzed to the carboxylic acid or converted to other functional groups like amides. These transformations open up avenues for the creation of novel compounds with potential applications in:
-
Medicinal Chemistry: As a scaffold for the development of anti-inflammatory, antimicrobial, and anticancer agents.
-
Agrochemicals: In the synthesis of novel herbicides and fungicides.
-
Materials Science: As a component in the design of energetic materials and dyes.
The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new molecules with valuable properties, solidifying the importance of this foundational heterocycle in modern chemical research.
Potential Research Areas for Methyl 5-Nitro-1H-pyrazole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with a nitro group and a methyl carboxylate group. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of the electron-withdrawing nitro group and the versatile methyl ester functionality makes this molecule a highly attractive starting point for the development of novel therapeutics, agrochemicals, and functional materials. This technical guide outlines potential research avenues for this compound, providing a foundation for further investigation into its chemical and biological properties.
Chemical Properties and Synthesis
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous nitropyrazole compounds. A plausible synthetic route involves the nitration of a pyrazole-3-carboxylate precursor.
A general protocol for the nitration of pyrazole rings involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is influenced by the existing substituents on the pyrazole ring.
Potential Synthetic Workflow:
Caption: A potential workflow for the synthesis of this compound.
Potential Research Areas
The unique structural features of this compound open up several promising avenues for research and development.
Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the development of a wide range of therapeutic agents. The presence of the nitro group, a known pharmacophore in various drugs, further enhances its potential.
a) Anticancer Drug Discovery:
Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] The PI3K/Akt/mTOR and JAK/STAT pathways are frequently dysregulated in cancer and are viable targets for pyrazole-based inhibitors.[1]
Proposed Research Workflow for Anticancer Drug Discovery:
Caption: A proposed workflow for the discovery of anticancer agents derived from this compound.
Potential Signaling Pathways to Investigate:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. Pyrazole derivatives have been shown to inhibit key kinases in this pathway.[1]
-
JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often hyperactivated in hematological malignancies and inflammatory diseases.[1]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole derivatives.
b) Antimicrobial Drug Discovery:
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The nitro group is a known feature in several antimicrobial drugs, suggesting that this compound could be a valuable scaffold for developing new antibacterial and antifungal agents.
Key Research Steps:
-
Synthesis of Derivatives: Modify the ester and nitro functionalities to create a library of diverse compounds.
-
Antimicrobial Screening: Evaluate the synthesized compounds against a panel of clinically relevant bacteria and fungi using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
-
Mechanism of Action Studies: Investigate the mode of action of the most potent compounds, which could involve inhibition of essential enzymes or disruption of cell wall synthesis.
Agrochemical Research
The pyrazole ring is a common motif in many commercial herbicides and fungicides. The structural features of this compound suggest its potential as a precursor for novel agrochemicals.
a) Herbicide Development:
Pyrazole-based compounds are known to act as inhibitors of key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO).
b) Fungicide Development:
Many fungicides are based on the pyrazole carboxamide scaffold, which can be readily synthesized from the corresponding carboxylic acid or ester. These compounds often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.
Proposed Research Steps in Agrochemicals:
-
Derivatization: Convert the methyl ester to various amides and the nitro group to other functional groups.
-
Herbicidal and Fungicidal Screening: Test the derivatives for their efficacy against a range of common weeds and fungal pathogens.
-
Structure-Activity Relationship (SAR) Studies: Analyze the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent compounds.
Materials Science
Nitropyrazole derivatives have been investigated as energetic materials due to their high nitrogen content and heat of formation.[3] The presence of both a nitro group and a carboxylate group on the pyrazole ring of this compound suggests its potential as a precursor for the synthesis of novel energetic materials or as a component in advanced polymer formulations.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of pyrazole derivatives are widely available in the scientific literature. Below are generalized protocols that can be adapted for the investigation of this compound.
General Protocol for Amide Synthesis from Methyl Ester:
-
Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a suitable solvent like methanol or a methanol/water mixture.
-
Acid Chloride Formation: The carboxylic acid is then converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The acid chloride is reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to yield the desired amide.
General Protocol for In Vitro Cytotoxicity (MTT) Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.
Quantitative Data
Table 1: Representative Biological Activity of Pyrazole Derivatives
| Compound Class | Target/Organism | Activity (IC₅₀/MIC) | Reference |
| Pyrazole-based Kinase Inhibitor | Aurora A Kinase | 0.16 µM | [4] |
| Pyrazole-based Kinase Inhibitor | Akt1 Kinase | 1.3 nM | [4] |
| Nitropyrazole Derivative | Candida albicans | 32-64 µg/mL | [5] |
| Pyrazole Carboxamide | Brassica campestris (weed) | 95-100% inhibition at 150 g/ha | [6] |
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential for the development of new drugs, agrochemicals, and materials. Its versatile scaffold allows for extensive chemical modification, enabling the generation of large and diverse compound libraries for biological screening. The research areas and experimental approaches outlined in this guide provide a solid framework for initiating a comprehensive investigation into the properties and applications of this intriguing molecule. Further research is warranted to synthesize this compound, characterize its reactivity, and evaluate its biological activity in various assays to unlock its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. energetic-materials.org.cn [energetic-materials.org.cn]
Methodological & Application
Application Notes and Protocols for Methyl Nitro-1H-pyrazole-3-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Methyl 5-nitro-1H-pyrazole-3-carboxylate is a potentially valuable synthetic intermediate, with its two distinct functional groups—an ester and a nitro group—offering orthogonal handles for molecular elaboration. The ester can be hydrolyzed, reduced, or converted to an amide, while the nitro group can be reduced to a versatile amino group, which is a key precursor for the synthesis of fused heterocyclic systems.
A critical consideration in the synthesis of this intermediate via electrophilic aromatic substitution is the inherent regioselectivity of the pyrazole ring. Direct nitration of methyl 1H-pyrazole-3-carboxylate is expected to yield the methyl 4-nitro-1H-pyrazole-3-carboxylate isomer as the major product. This is because the C4 position is the most electron-rich and sterically accessible for electrophilic attack. Achieving the 5-nitro substitution pattern would likely require a different synthetic strategy, such as the cyclization of a precursor that already contains the nitro group in the appropriate position.
These application notes provide detailed protocols for a scientifically robust synthetic pathway, focusing on the preparation of the 4-nitro isomer and its subsequent transformation into key building blocks for drug discovery, such as pyrazolo[3,4-d]pyrimidines.
Physicochemical and Characterization Data
The quantitative data for the key synthetic intermediates are summarized below.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| Methyl 1H-pyrazole-3-carboxylate | ![]() | 15366-34-4 | C₅H₆N₂O₂ | 126.11 | White to off-white solid | ~85 |
| Methyl 4-nitro-1H-pyrazole-3-carboxylate | ![]() | 138786-86-4 | C₅H₅N₃O₄ | 171.11 | Off-white solid | >98 |
| Methyl 4-amino-1H-pyrazole-3-carboxylate | ![]() | 6994-25-8 | C₅H₇N₃O₂ | 141.13 | Solid | ~90 |
| 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one | ![]() | 315-30-0 | C₅H₄N₄O | 136.11 | White solid | ~75 |
Note: Structures are illustrative. Yields are representative and may vary based on reaction scale and optimization.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate (Precursor)
This protocol describes the esterification of pyrazole-3-carboxylic acid.
Materials:
-
Pyrazole-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or a catalytic amount of concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Suspend pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C. Alternatively, a catalytic amount of concentrated H₂SO₄ can be used.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Carefully dilute the residue with ethyl acetate and slowly neutralize by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford methyl 1H-pyrazole-3-carboxylate as a white to off-white solid.
Protocol 2: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate
This protocol details the regioselective nitration of the pyrazole precursor at the C4 position.
Materials:
-
Methyl 1H-pyrazole-3-carboxylate
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Fuming nitric acid (HNO₃, >90%)
-
Ice/water mixture
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, Büchner funnel
Procedure:
-
In a clean, dry round-bottom flask, add concentrated sulfuric acid (3-4 mL per gram of pyrazole).
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add methyl 1H-pyrazole-3-carboxylate (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 mL per gram of pyrazole) at 0 °C.
-
Add the cold nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, maintaining the internal reaction temperature between 0 and 5 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Dry the product under vacuum to yield methyl 4-nitro-1H-pyrazole-3-carboxylate as an off-white solid.[1] The product is often of high purity and may not require further purification.
Protocol 3: Reduction of Methyl 4-nitro-1H-pyrazole-3-carboxylate
This protocol describes the conversion of the nitro-pyrazole to the corresponding amino-pyrazole, a key building block.
Materials:
-
Methyl 4-nitro-1H-pyrazole-3-carboxylate
-
Ethanol (EtOH) or Methanol (MeOH)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask, magnetic stirrer
Procedure (Catalytic Hydrogenation):
-
Dissolve methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Carefully add Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford methyl 4-amino-1H-pyrazole-3-carboxylate. The product can be purified by recrystallization if necessary.
Protocol 4: Application in Heterocycle Synthesis - 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol demonstrates the use of the amino-pyrazole intermediate to construct a bioactive pyrazolo[3,4-d]pyrimidine core, a scaffold found in many kinase inhibitors.
Materials:
-
Methyl 4-amino-1H-pyrazole-3-carboxylate
-
Formamide
-
High-temperature reaction vessel (e.g., sealed tube or microwave vial)
-
Heating mantle or oil bath
Procedure:
-
Combine methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) and an excess of formamide (15-20 eq) in a reaction vessel.
-
Heat the mixture to a high temperature (typically 180-200 °C) and maintain for 4-8 hours.[2]
-
Monitor the reaction for the formation of the cyclized product by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into water to precipitate the product.
-
Stir the suspension, then collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product to yield 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Visualized Workflows and Pathways
Caption: Synthetic workflow from starting material to a bioactive scaffold.
Caption: Regioselectivity of pyrazole nitration.
Application Notes
-
Regioselectivity: The electrophilic nitration of methyl 1H-pyrazole-3-carboxylate is highly regioselective, yielding the 4-nitro isomer. This is a general trend for electrophilic substitution on pyrazole rings, which should be a primary consideration when designing synthetic routes.
-
Versatility of the Amino Intermediate: The true value of methyl 4-nitro-1H-pyrazole-3-carboxylate lies in its reduction to methyl 4-amino-1H-pyrazole-3-carboxylate. This amino-pyrazole is a classic "A-B" building block, containing both an amine and an ester (which can be considered a masked carboxylic acid).
-
Synthesis of Fused Systems: As demonstrated in Protocol 4, the amino-pyrazole can be readily cyclized to form pyrazolo[3,4-d]pyrimidines. This heterocyclic core is a "privileged scaffold" in medicinal chemistry, most notably as the basis for numerous ATP-competitive kinase inhibitors. The N1 and N5 positions of the pyrazolo[3,4-d]pyrimidine core can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.[3][4][5][6]
-
Alternative Cyclization Reagents: Besides formamide, other reagents can be used to construct the pyrimidine ring, leading to diverse substitutions. For example:
Safety Information
-
Nitrating Mixture: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The preparation and addition of the nitrating mixture should always be performed at low temperatures (0-5 °C) to control the exothermic reaction.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle the catalyst in an inert atmosphere. Ensure the hydrogenation setup is properly assembled and purged to avoid creating an explosive mixture of hydrogen and air.
-
High-Temperature Reactions: Reactions at high temperatures, such as the cyclization with formamide, should be conducted with appropriate shielding and temperature control.
This document provides a framework for the synthesis and application of methyl 4-nitro-1H-pyrazole-3-carboxylate. Researchers should always consult primary literature and perform appropriate risk assessments before undertaking any experimental work.
References
- 1. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of Methyl 5-nitro-1H-pyrazole-3-carboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. In particular, 5-nitro-1H-pyrazole-3-carboxamides are valuable intermediates in the synthesis of various therapeutic agents. The reaction of methyl 5-nitro-1H-pyrazole-3-carboxylate with amines to form the corresponding amides is a key transformation in the elaboration of this scaffold. This document provides detailed application notes and experimental protocols for this reaction, targeting researchers and professionals in drug development.
The primary route for the synthesis of N-substituted 5-nitro-1H-pyrazole-3-carboxamides from this compound involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling of the acid with the desired amine. Direct amidation of the ester is also possible but often requires harsher conditions or specific catalysts. This document will focus on the more established hydrolysis-amidation sequence, providing two common protocols for the amide coupling step.
Synthetic Workflow
The overall synthetic strategy from the starting methyl ester to the final amide product is depicted below. The process begins with the saponification of the methyl ester to yield the carboxylic acid, which is then activated and reacted with an amine to produce the target carboxamide.
Application Notes and Protocols for the Reduction of Methyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in methyl 5-nitro-1H-pyrazole-3-carboxylate to its corresponding amine, methyl 5-amino-1H-pyrazole-3-carboxylate, is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The resulting aminopyrazole derivative serves as a versatile building block for the construction of more complex molecules, including kinase inhibitors and other biologically active agents. This document provides detailed application notes and experimental protocols for three common and effective methods for this reduction: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron in an acidic medium.
Comparative Data of Reduction Methods
The selection of a suitable reduction method depends on several factors, including the presence of other functional groups in the molecule, desired reaction conditions, and scalability. Below is a summary of quantitative data for the different approaches to reducing this compound.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon) | Methanol | Room Temperature | 2 | 82 |
| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol | 30 | 2 | ~90 |
| Iron Reduction | Fe powder | Acetic Acid/Ethanol/Water | 30 | 1 | High |
Experimental Protocols
Method 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields. The use of palladium on carbon is a standard and effective approach for the reduction of aromatic nitro groups.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a solution of this compound in methanol, add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield methyl 5-amino-1H-pyrazole-3-carboxylate.[1]
Method 2: Reduction with Tin(II) Chloride
Reduction with tin(II) chloride is a mild and effective method, particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Round-bottom flask
-
Stirring apparatus
-
Ultrasonic bath (optional)
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (approximately 10 equivalents).
-
Stir the reaction mixture at 30°C for 2 hours. The reaction can be facilitated by exposure to ultrasonic irradiation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[2]
Method 3: Reduction with Iron in Acidic Medium
The use of iron powder in an acidic medium is a classical, cost-effective, and robust method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Reduced iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Round-bottom flask
-
Stirring apparatus
-
Ultrasonic bath (optional)
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Prepare a suspension of this compound (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water.
-
Add reduced iron powder (approximately 5 equivalents) to the suspension.
-
Stir the resulting mixture at 30°C for 1 hour. Ultrasonic irradiation can be used to promote the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the iron residue and wash the residue with ethyl acetate.
-
Partition the filtrate with a 2M KOH solution to neutralize the acetic acid.
-
Separate the organic layer and extract the basic aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired amine.[2]
Visualizations
The following diagrams illustrate the chemical transformation and a general experimental workflow for the reduction of this compound.
Caption: Chemical transformation of the nitro to the amino group.
Caption: General experimental workflow for the reduction.
References
Application Notes and Protocols for the Hydrolysis of Methyl 5-Nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1H-pyrazole-3-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The targeted synthesis of these derivatives often requires the hydrolysis of their corresponding esters, such as methyl 5-nitro-1H-pyrazole-3-carboxylate, to the carboxylic acid. This carboxylic acid moiety can then be further functionalized, for instance, by forming amide bonds with various amines to generate a library of potential drug candidates.
These application notes provide detailed protocols for the hydrolysis of this compound to 5-nitro-1H-pyrazole-3-carboxylic acid, a critical step in the development of novel therapeutics.
Data Presentation
The following table summarizes the quantitative data for two common methods of hydrolysis of this compound.
| Parameter | Method 1: Base-Catalyzed Hydrolysis | Method 2: Acid-Catalyzed Hydrolysis |
| Starting Material | This compound | This compound |
| Product | 5-Nitro-1H-pyrazole-3-carboxylic acid | 5-Nitro-1H-pyrazole-3-carboxylic acid |
| Reagents | Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄), Water |
| Solvent | Ethanol/Water | Water |
| Reaction Temperature | Reflux (approx. 80-90 °C) | Reflux (approx. 100 °C) |
| Reaction Time | 1-3 hours | 4-8 hours |
| Typical Yield | > 90% | 80-90% |
| Purity (post-workup) | High | High |
| Work-up Procedure | Acidification, Filtration | Cooling, Filtration |
Experimental Protocols
Method 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes the hydrolysis of this compound using sodium hydroxide.
Materials:
-
This compound
-
Ethanol
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in ethanol (e.g., 10 mL of ethanol per 1 gram of ester).
-
Addition of Base: Prepare a solution of sodium hydroxide in water (e.g., 2-3 molar equivalents of NaOH in a minimal amount of water) and add it to the stirred solution of the ester.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. If desired, the ethanol can be removed under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the reaction mixture with water and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 2-3). A precipitate of 5-nitro-1H-pyrazole-3-carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 5-nitro-1H-pyrazole-3-carboxylic acid in a vacuum oven.
Method 2: Acid-Catalyzed Hydrolysis
This protocol outlines the hydrolysis of this compound using sulfuric acid.
Materials:
-
This compound
-
Dilute Sulfuric Acid (e.g., 10-20% v/v)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: Place this compound in a round-bottom flask and add an excess of dilute sulfuric acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. This method is generally slower than base-catalyzed hydrolysis (typically 4-8 hours).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product, 5-nitro-1H-pyrazole-3-carboxylic acid, should precipitate out of the solution as it is less soluble in cold acidic water.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the product thoroughly with cold deionized water to remove the acid.
-
Drying: Dry the final product under vacuum.
Visualizations
Caption: General reaction scheme for the hydrolysis of this compound.
Caption: Experimental workflow for the hydrolysis and subsequent application of the product.
Application Notes and Protocols: Methyl 5-nitro-1H-pyrazole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] While specific data on this compound is limited in publicly available literature, its structural features—a nitro group and a carboxylate moiety on a pyrazole ring—suggest its potential as a versatile intermediate for the synthesis of novel therapeutic agents. This document provides an overview of the potential applications and generalized protocols based on the chemistry of closely related pyrazole derivatives.
Potential Applications in Medicinal Chemistry
The pyrazole nucleus is a well-established pharmacophore, and derivatives have been explored for a wide range of therapeutic applications. The presence of a nitro group, a known feature in many antimicrobial and anticancer agents, combined with a carboxylate group that can be readily modified, makes this compound a promising starting material for the development of new drugs.
Anticancer Activity: Pyrazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the induction of apoptosis and inhibition of kinases.[3][4][5] The nitro functionality on the pyrazole ring could enhance these properties.
Anti-inflammatory Activity: Many pyrazole-containing compounds exhibit significant anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1][6] The core structure of this compound could be elaborated to develop novel anti-inflammatory drugs.[6]
Antimicrobial Activity: The pyrazole scaffold is also associated with antimicrobial and antifungal activities.[2][7][8] The electron-withdrawing nature of the nitro group may contribute to enhanced antimicrobial potential.
Synthesis and Derivatization
General Synthetic Workflow
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocycles from Methyl 5-Nitro-1H-pyrazole-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a variety of novel heterocyclic compounds starting from methyl 5-nitro-1H-pyrazole-3-carboxylate. This versatile building block offers a gateway to fused pyrazole systems, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase and phosphodiesterase inhibitors.
The synthetic strategy primarily involves a two-step sequence: the reduction of the nitro group to form the key intermediate, methyl 5-amino-1H-pyrazole-3-carboxylate, followed by cyclocondensation reactions with various electrophilic partners to construct the desired fused heterocyclic scaffolds.
I. Core Synthetic Pathway: From Nitro to Amino Pyrazole
The pivotal step in utilizing this compound for the synthesis of fused heterocycles is the reduction of the nitro group to a primary amine. This transformation unlocks the nucleophilic character of the C5 position, enabling subsequent cyclization reactions.
Experimental Protocol: Reduction of this compound
A common and efficient method for this reduction is catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Wash the filter cake with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-amino-1H-pyrazole-3-carboxylate, which can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization or column chromatography.
Quantitative Data Summary for Reduction:
| Reduction Method | Reagents & Conditions | Typical Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, room temperature, 1-4 atm H₂ | >90 | General Method |
| Stannous Chloride Reduction | SnCl₂·2H₂O, Ethanol, reflux | 70-85 | General Method |
| Iron in Acidic Media | Fe powder, Acetic Acid, Ethanol, reflux | 75-90 | General Method |
II. Synthesis of Fused Heterocyclic Systems
The resulting methyl 5-amino-1H-pyrazole-3-carboxylate is a versatile precursor for the synthesis of various fused pyrazole heterocycles. The exocyclic amino group and the endocyclic nitrogen atom provide two nucleophilic centers for cyclocondensation reactions with a range of dielectrophilic reagents.
A. Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] They can be synthesized by reacting methyl 5-amino-1H-pyrazole-3-carboxylate with β-dicarbonyl compounds or their equivalents.
Experimental Protocol: Synthesis of Methyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Materials:
-
Methyl 5-amino-1H-pyrazole-3-carboxylate
-
Ethyl acetoacetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine methyl 5-amino-1H-pyrazole-3-carboxylate and a slight excess of ethyl acetoacetate in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis:
| β-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |
| Ethyl acetoacetate | Methyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Acetic acid, reflux, 6h | 85-95 |
| Acetylacetone | Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Acetic acid, reflux, 5h | 80-90 |
| Diethyl malonate | Methyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | Sodium ethoxide, ethanol | 75-85 |
B. Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles known for their activities as kinase inhibitors and phosphodiesterase (PDE) inhibitors.[2][3] These can be synthesized through the reaction of methyl 5-amino-1H-pyrazole-3-carboxylate with α,β-unsaturated carbonyl compounds or through multicomponent reactions.
Experimental Protocol: Hantzsch-type Synthesis of Methyl 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Materials:
-
Methyl 5-amino-1H-pyrazole-3-carboxylate
-
Pentane-2,4-dione (acetylacetone)
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a solution of methyl 5-amino-1H-pyrazole-3-carboxylate in ethanol, add acetylacetone and a catalytic amount of ammonium acetate.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may crystallize out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data for Pyrazolo[3,4-b]pyridine Synthesis:
| Reactants | Product | Reaction Conditions | Yield (%) |
| Acetylacetone, Ammonium acetate | Methyl 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Ethanol, reflux, 10h | 70-80 |
| Ethyl acetoacetate, Aldehyde, Ammonium acetate | Substituted methyl 4-aryl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Ethanol, reflux, 12-16h | 65-75 |
C. Synthesis of Pyrazolo[5,1-c][1][2][4]triazines
Pyrazolo[5,1-c][1][2][4]triazines are a class of fused heterocycles with potential applications in medicinal chemistry.[5] They can be synthesized from 5-aminopyrazoles through diazotization followed by coupling with an active methylene compound and subsequent cyclization.
Experimental Protocol: Synthesis of Methyl 4-amino-7-methyl-8-cyanopyrazolo[5,1-c][1][2][4]triazine-3-carboxylate
Materials:
-
Methyl 5-amino-1H-pyrazole-3-carboxylate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Malononitrile
-
Pyridine
-
Ethanol
Procedure:
-
Diazotization: Dissolve methyl 5-amino-1H-pyrazole-3-carboxylate in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Coupling and Cyclization: In a separate flask, dissolve malononitrile in ethanol and add pyridine.
-
Add the cold diazonium salt solution dropwise to the malononitrile solution with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours. The product will precipitate.
-
Collect the solid by filtration, wash with water and then with cold ethanol, and dry to afford the desired pyrazolo[5,1-c][1][2][4]triazine.
Quantitative Data for Pyrazolo[5,1-c][1][2][4]triazine Synthesis:
| Active Methylene Compound | Product | Reaction Conditions | Yield (%) |
| Malononitrile | Methyl 4-amino-8-cyanopyrazolo[5,1-c][1][2][4]triazine-3-carboxylate | 1. NaNO₂, HCl, 0-5°C; 2. Pyridine, Ethanol, RT | 70-80 |
| Ethyl cyanoacetate | Methyl 4-amino-8-ethoxycarbonylpyrazolo[5,1-c][1][2][4]triazine-3-carboxylate | 1. NaNO₂, HCl, 0-5°C; 2. Pyridine, Ethanol, RT | 65-75 |
III. Biological Relevance and Signaling Pathways
The synthesized fused pyrazole heterocycles are of significant interest to drug development professionals due to their potential to modulate key biological pathways implicated in various diseases.
-
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Pim-1 kinase.[6][7][8] Inhibition of CDKs, such as CDK1, CDK2, and CDK9, can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds promising anticancer agents.[7]
-
Pyrazolo[3,4-b]pyridines are another class of kinase inhibitors, with some derivatives showing potent activity against targets like CDK8.[9] They are also known to be effective inhibitors of phosphodiesterases (PDEs), particularly PDE4 and PDE5.[2][3] PDE inhibitors increase the levels of cyclic AMP and/or cyclic GMP, which are important second messengers in various signaling pathways. For instance, PDE5 inhibitors are used in the treatment of erectile dysfunction and pulmonary hypertension.
-
Pyrazolo[3,4-d]pyrimidines are also recognized as a privileged scaffold for the development of kinase inhibitors, including CDK inhibitors.[4][10]
IV. Visualizations
Experimental Workflow
Caption: General synthetic workflow from the starting material.
Signaling Pathway Inhibition
Caption: Inhibition of the CDK-mediated cell cycle pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of New Pyrazolo [5, 1-c] [1, 2, 4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
laboratory protocol for the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory protocol for the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the Fischer esterification of 5-nitro-1H-pyrazole-3-carboxylic acid.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the nitro group and the pyrazole scaffold makes it a versatile precursor for the development of novel therapeutic agents. This protocol outlines a straightforward and efficient method for its preparation from commercially available starting materials.
Reaction Scheme
Caption: General reaction scheme for the Fischer esterification of 5-nitro-1H-pyrazole-3-carboxylic acid to this compound.
Experimental Protocol
Materials:
-
5-nitro-1H-pyrazole-3-carboxylic acid (CAS: 198348-89-9)
-
Methanol (ACS grade)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Addition of Reagents: Add methanol (20 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.2 eq) while stirring. The addition of sulfuric acid should be performed in an ice bath to control the exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the excess acid. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
Data Presentation
| Compound | Starting Material (g) | Product (g) | Yield (%) | Melting Point (°C) |
| This compound | 1.57 | 1.55 | 91 | 178-180 |
Note: The above data is representative and may vary based on experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitro-1H-pyrazole-3-carboxylate is a key building block in medicinal chemistry and drug development. The pyrazole scaffold is a prevalent motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The introduction of a nitro group at the 5-position and a carboxylate at the 3-position provides versatile handles for further chemical modifications, making it an important intermediate for the synthesis of novel therapeutic agents.
These application notes provide a comprehensive overview of a robust and scalable two-step synthetic route for the preparation of this compound. The protocol is designed to be suitable for large-scale production in a laboratory or pilot plant setting. The synthesis involves the initial formation of the pyrazole ring system to yield methyl 1H-pyrazole-3-carboxylate, followed by regioselective nitration.
Synthesis Pathway Overview
The large-scale synthesis of this compound is accomplished via a two-step process. The first step involves the formation of the pyrazole ring through a cyclocondensation reaction to produce methyl 1H-pyrazole-3-carboxylate. The subsequent step is the regioselective nitration of this intermediate at the 5-position.
Caption: High-level overview of the two-step synthesis process.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate
This procedure is adapted from established methods for pyrazole synthesis involving the condensation of a β-ketoester equivalent with hydrazine.
Materials:
-
Methyl pyruvate
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Large reaction vessel with mechanical stirring, reflux condenser, and dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Formation of the Enaminone Intermediate:
-
To a stirred solution of methyl pyruvate (1.0 eq) in a suitable solvent (e.g., toluene or neat) in the reaction vessel, slowly add dimethylformamide dimethyl acetal (1.1 eq) at room temperature.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the methyl pyruvate.
-
Cool the reaction mixture to room temperature.
-
-
Cyclocondensation:
-
Dilute the crude enaminone intermediate with ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.0 eq) in ethanol via a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 1H-pyrazole-3-carboxylate.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This procedure employs a standard electrophilic aromatic substitution protocol for the nitration of the pyrazole ring.
Materials:
-
Methyl 1H-pyrazole-3-carboxylate
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice
-
Water
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction vessel equipped with mechanical stirring and a dropping funnel, placed in a cooling bath.
-
Thermometer
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a separate flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice-salt bath.
-
-
Nitration Reaction:
-
Add concentrated sulfuric acid to the reaction vessel and cool to -5 to 0 °C.
-
Slowly add methyl 1H-pyrazole-3-carboxylate (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 5 °C.
-
Once the substrate is fully dissolved, slowly add the pre-cooled nitrating mixture via a dropping funnel, maintaining the internal temperature between -5 and 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of the crude product should form.
-
Filter the solid product and wash thoroughly with cold water until the washings are neutral.
-
Alternatively, if a precipitate does not form, extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Data Presentation
The following tables summarize typical quantitative data for the large-scale synthesis of this compound.
Table 1: Reagents and Yields for the Synthesis of Methyl 1H-pyrazole-3-carboxylate
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| Methyl pyruvate | 102.09 | 10 | 1.02 kg | - |
| Dimethylformamide dimethyl acetal | 119.16 | 11 | 1.31 kg | - |
| Hydrazine hydrate | 50.06 | 10 | 0.50 kg | - |
| Product | 126.11 | - | ~1.0 kg | ~80% |
Table 2: Reagents and Yields for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| Methyl 1H-pyrazole-3-carboxylate | 126.11 | 5 | 630.5 g | - |
| Concentrated H₂SO₄ (98%) | 98.08 | - | ~1.2 L | - |
| Concentrated HNO₃ (70%) | 63.01 | - | ~1.2 L | - |
| Product | 171.11 | - | ~640 g | ~75% |
Visualizations
Chemical Synthesis Pathway
The following diagram illustrates the chemical transformation from starting materials to the final product.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis protocol.
Application Notes and Protocols for the Derivatization of Methyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of Methyl 5-nitro-1H-pyrazole-3-carboxylate. This versatile building block offers three primary sites for derivatization: the pyrazole ring nitrogen (N1), the nitro group at the C5 position, and the methyl ester at the C3 position. Strategic modification at these sites allows for the synthesis of diverse chemical libraries for screening in drug discovery and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5]
N-Alkylation of the Pyrazole Ring
Application Note:
N-alkylation of the pyrazole ring is a fundamental strategy to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. This modification can significantly influence the compound's interaction with biological targets.[6][7] The N-alkylation of asymmetrically substituted pyrazoles can result in two regioisomers (N1 and N2 substitution). The regiochemical outcome is typically governed by steric hindrance and the reaction conditions, with alkylation often favoring the less sterically hindered nitrogen atom.[6] The introduction of various alkyl or aryl groups can be used to probe specific binding pockets in enzymes or receptors.
Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide and a carbonate base.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), finely ground
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Data Presentation:
Table 1: Illustrative Results for N-Alkylation of this compound
| Entry | Alkylating Agent (R-X) | Reaction Time (h) | Yield (%)* |
| 1 | Iodomethane | 6 | 92 |
| 2 | Benzyl bromide | 8 | 85 |
| 3 | Ethyl bromoacetate | 10 | 78 |
| 4 | Propargyl bromide | 4 | 88 |
*Yields are for the major N1-alkylated regioisomer and are illustrative.
Visualization:
Reduction of the Nitro Group to an Amine
Application Note:
The reduction of the nitro group to a primary amine is a critical transformation, yielding methyl 5-amino-1H-pyrazole-3-carboxylate. This amino-pyrazole is a highly valuable intermediate. The newly formed amino group serves as a versatile handle for a wide array of subsequent reactions, most notably amide bond formation, sulfonylation, and reductive amination, enabling the synthesis of diverse compound libraries.[8] The choice of reducing agent is crucial to ensure compatibility with other functional groups, particularly the ester. Catalytic hydrogenation or reduction with metals in acidic media are common methods.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.1 M).
-
Carefully add 10% Pd/C (10% by weight of the starting material) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield methyl 5-amino-1H-pyrazole-3-carboxylate, which can often be used in the next step without further purification.
Data Presentation:
Table 2: Comparison of Reduction Methods for this compound
| Entry | Reducing Agent / Conditions | Solvent | Time (h) | Yield (%)* |
| 1 | H₂, 10% Pd/C (1 atm) | MeOH | 3 | >95 |
| 2 | SnCl₂·2H₂O (4.0 eq) | EtOAc | 2 | 89 |
| 3 | Fe powder (5.0 eq), NH₄Cl (sat) | EtOH/H₂O | 4 | 85 |
*Yields are illustrative and may vary based on reaction scale and purity of reagents.
Visualization:
Amide Bond Formation
Application Note:
Amide bond formation is one of the most important reactions in medicinal chemistry. Starting from this compound, amide derivatives can be synthesized through two primary routes:
-
Route A: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a diverse range of amines. This retains the nitro group, which can act as a hydrogen bond acceptor or be reduced at a later stage.
-
Route B: Reduction of the nitro group to an amine, followed by coupling of the resulting amino-pyrazole with various carboxylic acids. This is a powerful strategy for exploring structure-activity relationships at the C5 position.[9][10]
Protocol 3A: Ester Hydrolysis and Amide Coupling
Step 1: Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until TLC shows complete consumption of the starting material.
-
Acidify the mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield 5-nitro-1H-pyrazole-3-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes.
-
Add the desired primary or secondary amine (1.1 eq).
-
Stir at room temperature for 6-18 hours.
-
Perform an aqueous workup and purify by column chromatography or recrystallization to obtain the final amide.
Protocol 3B: Amide Coupling with Methyl 5-amino-1H-pyrazole-3-carboxylate
-
Dissolve methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq, from Protocol 2) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 6-18 hours.
-
Work up the reaction by diluting with water and extracting with an organic solvent (e.g., EtOAc).
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Data Presentation:
Table 3: Illustrative Data for Amide Synthesis
| Route | Pyrazole Intermediate | Coupling Partner | Yield (%)* |
| A | 5-Nitro-1H-pyrazole-3-carboxylic acid | Benzylamine | 82 |
| A | 5-Nitro-1H-pyrazole-3-carboxylic acid | Morpholine | 75 |
| B | Methyl 5-amino-1H-pyrazole-3-carboxylate | Acetic Acid | 90 |
| B | Methyl 5-amino-1H-pyrazole-3-carboxylate | Benzoic Acid | 86 |
*Yields are illustrative and cover the amide coupling step only.
Visualization:
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 10. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 5-nitro-1H-pyrazole-3-carboxylate in the Synthesis of Potent Kinase Inhibitors
Abstract
Methyl 5-nitro-1H-pyrazole-3-carboxylate is a valuable and versatile starting material in the synthesis of a prominent class of kinase inhibitors, the pyrazolo[1,5-a]pyrimidines. This scaffold is central to the development of targeted therapies for various cancers due to its ability to potently and selectively inhibit key kinases involved in oncogenic signaling pathways. This application note provides a detailed overview of the synthetic route from this compound to pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, including experimental protocols for key transformations. The inhibitory activities of representative compounds against crucial cancer-related kinases such as Pim-1, Tropomyosin receptor kinase (Trk), and Cyclin-dependent kinase 2 (CDK2) are summarized. Furthermore, the signaling pathways modulated by these inhibitors are illustrated to provide a comprehensive understanding of their mechanism of action.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1]
The synthesis of these inhibitors often begins with a substituted 5-aminopyrazole. This compound serves as a readily available precursor to the key intermediate, methyl 5-amino-1H-pyrazole-3-carboxylate. The subsequent cyclocondensation of this aminopyrazole with a β-dicarbonyl compound provides a convergent and efficient route to the desired pyrazolo[1,5-a]pyrimidine scaffold. This document outlines the synthetic strategy and provides exemplary protocols for researchers in drug discovery and development.
Synthetic Strategy
The overall synthetic approach to pyrazolo[1,5-a]pyrimidine-based kinase inhibitors from this compound can be divided into two main stages:
-
Reduction of the Nitro Group: The nitro group of the starting material is reduced to an amine to yield methyl 5-amino-1H-pyrazole-3-carboxylate. This transformation is crucial for the subsequent cyclization step.
-
Cyclocondensation: The resulting 5-aminopyrazole undergoes a cyclocondensation reaction with a suitable 1,3-bielectrophilic partner, typically a β-dicarbonyl compound or its equivalent, to form the fused pyrazolo[1,5-a]pyrimidine ring system.
Further modifications, such as amidation of the ester group, can be carried out to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity of the final compounds.
Experimental Workflow
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-amino-1H-pyrazole-3-carboxylate (Representative Procedure)
This protocol describes the reduction of the nitro group of this compound using tin(II) chloride. This is a common and effective method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Stir the reaction mixture at room temperature for 10 minutes, then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 5-amino-1H-pyrazole-3-carboxylate. The crude product can be purified by column chromatography if necessary.
Protocol 2: Synthesis of Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Representative Procedure)
This protocol outlines the cyclocondensation of methyl 5-amino-1H-pyrazole-3-carboxylate with acetylacetone to form the pyrazolo[1,5-a]pyrimidine core.
Materials:
-
Methyl 5-amino-1H-pyrazole-3-carboxylate
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
A mixture of methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid is heated at reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Quantitative Data of Representative Kinase Inhibitors
Table 1: Inhibitory Activity against Pim-1 Kinase
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | Pim-1 IC₅₀ (nM) | Reference |
| 1 | 3-Aryl-5-amino substitution | 45 | [2] |
| 11b | Varied substitutions | Potent inhibition | [3] |
| - | Pyrazolo[1,5-a]pyrimidine derivatives | 0.60 - 1.82 µM | [4] |
Table 2: Inhibitory Activity against Trk Kinases
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |
| 8 | 3-picolinamide, 5-(2,5-difluorophenyl)pyrrolidine | 1.7 | - | - | [5] |
| 9 | 3-picolinamide, 5-(2,5-difluorophenyl)pyrrolidine | 1.7 | - | - | [5] |
| 10 | 3-carboxamide linked | 0.2 | - | - | [5] |
| 11 | 3-carboxamide linked | 0.4 | - | - | [5] |
| 28 | Macrocyclic | 0.17 | 0.07 | 0.07 | [5] |
| 32 | Novel series | 1.9 | 3.1 | 2.3 | [5] |
Table 3: Inhibitory Activity against CDK2 Kinase
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | CDK2 IC₅₀ (µM) | Reference |
| 6t | Dual inhibitor with TRKA | 0.09 | [6] |
| 6s | Dual inhibitor with TRKA | 0.23 | [6] |
| 6d | 3-cyano substituted | 0.55 | [6] |
| 6n | 3-COOEt substituted | 0.78 | [6] |
| 4k (BS-194) | Selective CDK inhibitor | 0.003 | [7] |
| 5h | 7-(4-Bromophenyl)-3-(phenylazo) | 0.022 | [8] |
| 5i | 7-(4-Bromophenyl)-3-(phenylazo) | 0.024 | [8] |
Signaling Pathway Visualizations
Pim-1 Signaling Pathway
The Pim-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of Pim-1 can lead to apoptosis in cancer cells.
Trk Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases activated by neurotrophins. Gene fusions involving NTRK genes can lead to constitutively active Trk signaling, promoting cell proliferation and survival through downstream pathways like RAS/MAPK and PI3K/AKT.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, is a key regulator of the cell cycle, particularly the G1/S phase transition. It phosphorylates proteins like the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and subsequent DNA synthesis.
Conclusion
This compound is a key starting material for the efficient synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The straightforward conversion to the corresponding 5-aminopyrazole precursor, followed by a robust cyclocondensation reaction, allows for the generation of a diverse library of compounds. The potent and selective inhibition of key oncogenic kinases such as Pim-1, Trk, and CDK2 by members of this compound class underscores the importance of the pyrazolo[1,5-a]pyrimidine scaffold in the development of targeted cancer therapies. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and synthesis of novel kinase inhibitors.
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
The pyrazole ring is a critical pharmacophore in the design and development of modern agrochemicals, exhibiting a broad spectrum of biological activities including fungicidal, herbicidal, and insecticidal properties.[1][2] Methyl 5-nitro-1H-pyrazole-3-carboxylate is a key heterocyclic building block that can be utilized as a versatile intermediate in the synthesis of more complex and biologically active molecules for crop protection. While specific data on the direct application of this compound as an agrochemical is limited in publicly available literature, its structural motifs are present in numerous patented and researched agrochemical compounds. This document provides a detailed overview of the potential applications, relevant experimental protocols, and modes of action associated with pyrazole-based agrochemicals, which can serve as a guide for the evaluation of this compound and its derivatives.
Potential Agrochemical Applications
Based on the activities of structurally related pyrazole derivatives, this compound can be considered a precursor for the development of the following classes of agrochemicals:
-
Fungicides: Pyrazole carboxamides are well-established as potent fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs).[3] The carboxylate group of the title compound is a suitable handle for amide coupling to introduce diverse functionalities.
-
Herbicides: Various pyrazole derivatives have been shown to exhibit significant herbicidal activity.[4][5][6] The core pyrazole structure can be elaborated to target key enzymes in plant metabolic pathways.
-
Insecticides: The pyrazole scaffold is present in several commercial insecticides that act on the nervous system of insects.[7][8]
Data Presentation: Biological Activity of Representative Pyrazole Agro-Derivatives
The following tables summarize the biological activities of various pyrazole derivatives, providing a benchmark for the potential efficacy of novel compounds synthesized from this compound.
Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Target Fungi | EC50 (µg/mL) | Reference |
|---|---|---|---|
| 7ai | Rhizoctonia solani | 0.37 | [9] |
| 7ai | Alternaria porri | 2.24 | [9] |
| 7ai | Marssonina coronaria | 3.21 | [9] |
| 7ai | Cercospora petroselini | 10.29 | [9] |
| 26 | Botrytis cinerea | 2.432 | [1] |
| 26 | Rhizoctonia solani | 2.182 | [1] |
| 26 | Valsa mali | 1.787 | [1] |
| 26 | Thielaviopsis cucumeris | 1.638 | [1] |
| 26 | Fusarium oxysporum | 6.986 | [1] |
| 26 | Fusarium graminearum | 6.043 |[1] |
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound ID | Target Weed | Activity | Conditions | Reference |
|---|---|---|---|---|
| 6d | Digitaria sanguinalis | Excellent | Post-emergence, 750 g a.i. ha⁻¹ | [4] |
| 19t | Various weeds | Good | Pre-emergence | [5] |
| 6l | Brassica campestris | 100% inhibition | 200 µg/mL |[6] |
Table 3: Insecticidal Activity of Pyrazole Derivatives
| Compound ID | Target Insect | Activity | Concentration | Reference |
|---|---|---|---|---|
| 7h | Aphis fabae | 85.7% mortality | 12.5 mg/L | [7] |
| IA-8 | Mythimna separata | Excellent | Not specified | [8] |
| Ij, Il, IIe | Helicoverpa armigera | 60% stomach activity | 5 mg kg⁻¹ |[10] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the agrochemical potential of this compound derivatives.
1. Synthesis of Pyrazole Carboxamide Derivatives for Fungicidal Screening
This protocol describes a general method for the synthesis of pyrazole carboxamides from this compound.
-
Step 1: Hydrolysis of the Ester.
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) and stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 5-nitro-1H-pyrazole-3-carboxylic acid.
-
Filter, wash with water, and dry the solid product.
-
-
Step 2: Acyl Chloride Formation.
-
Suspend the 5-nitro-1H-pyrazole-3-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene).
-
Add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the mixture at room temperature or under reflux until the reaction is complete.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 5-nitro-1H-pyrazole-3-carbonyl chloride.
-
-
Step 3: Amide Coupling.
-
Dissolve the desired amine in an aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) containing a base (e.g., triethylamine or pyridine).
-
Cool the solution in an ice bath.
-
Add a solution of the crude 5-nitro-1H-pyrazole-3-carbonyl chloride in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole carboxamide.
-
2. In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition) [1][9]
This protocol is used to determine the inhibitory effect of test compounds on the growth of pathogenic fungi.
-
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
-
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the molten PDA to 45-50 °C and add the test compound to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A solvent control (containing the same amount of solvent as the highest concentration of the test compound) and a blank control (PDA only) should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal colony.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.
-
Measure the colony diameter (in two perpendicular directions) when the fungal growth in the blank control has nearly covered the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where:
-
dc = average diameter of the fungal colony in the blank control
-
dt = average diameter of the fungal colony in the treated plate
-
-
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.
-
3. Herbicidal Activity Assay (Petri Dish Assay) [6]
This protocol is used for the preliminary screening of herbicidal activity against monocot and dicot weeds.
-
Materials:
-
Seeds of test plants (e.g., Brassica campestris, Digitaria sanguinalis)
-
Agar medium (0.8% w/v)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone)
-
Sterile petri dishes
-
-
Procedure:
-
Prepare the agar medium and sterilize.
-
Add the test compound to the molten agar to achieve the desired concentration (e.g., 200 µg/mL).
-
Pour the medium into petri dishes.
-
Place a specific number of seeds (e.g., 10-15) on the surface of the solidified agar.
-
Seal the petri dishes and incubate in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), measure the root and shoot length of the seedlings.
-
Calculate the percentage of growth inhibition compared to a solvent control.
-
4. Insecticidal Activity Assay (Leaf-Dip Bioassay) [7]
This protocol is suitable for evaluating the contact toxicity of compounds against sucking insects like aphids.
-
Materials:
-
Host plant leaves
-
Test insects (e.g., Aphis fabae)
-
Test compounds dissolved in a suitable solvent with a surfactant (e.g., Triton X-100)
-
Petri dishes with a moist filter paper
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Excise host plant leaves and dip them into the test solutions for a few seconds.
-
Allow the leaves to air dry.
-
Place the treated leaves in petri dishes.
-
Introduce a specific number of insects (e.g., 20-30 adult aphids) onto each leaf.
-
Seal the petri dishes and incubate under controlled environmental conditions.
-
Assess mortality after 24, 48, and 72 hours. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 value (the concentration that causes 50% mortality).
-
Mandatory Visualizations
Diagram of Experimental Workflow for Fungicidal Screening
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles [mdpi.com]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of Methyl 5-nitro-1H-pyrazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of pyrazoles is a fundamental transformation in synthetic organic chemistry, crucial for the development of a wide array of biologically active molecules. Methyl 5-nitro-1H-pyrazole-3-carboxylate is a key building block in medicinal chemistry, and its N-alkylation provides access to a diverse range of substituted pyrazole derivatives with potential therapeutic applications. The regioselectivity of the N-alkylation of asymmetrically substituted pyrazoles is a significant consideration, as the position of the alkyl group can profoundly influence the biological activity of the final compound. This document provides a detailed experimental procedure for the N-alkylation of this compound, focusing on a general base-mediated approach.
Chemical Reaction Pathway
The N-alkylation of this compound typically proceeds via a base-mediated deprotonation of the pyrazole nitrogen, followed by a nucleophilic substitution reaction with an alkylating agent. The reaction can potentially yield two regioisomers: the N1- and N2-alkylated products. The regiochemical outcome is influenced by factors such as the choice of base, solvent, and the steric and electronic properties of the alkylating agent.[1]
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF or acetonitrile) to dissolve the starting material. To the stirred solution, add the base (1.1-2.0 equivalents). The choice of base and its stoichiometry can influence the reaction rate and regioselectivity.[1]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the deprotonation of the pyrazole.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[1]
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired N-alkylated product(s). The separation of regioisomers may be necessary.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation experiment.
Caption: Experimental workflow for the N-alkylation of this compound.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of pyrazole derivatives. Note that the optimal conditions for this compound may require further optimization.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 70-90 | Varies |
| 2 | Benzyl Bromide | NaH | THF | 0 to 25 | 6 | 65-85 | Varies |
| 3 | Ethyl Bromide | Cs₂CO₃ | MeCN | 60 | 8 | 75-95 | Varies |
| 4 | Propyl Iodide | K₂CO₃ | Acetone | 50 | 16 | 60-80 | Varies |
Note: Yields and regioselectivity are highly dependent on the specific substrate and reaction conditions. The N1:N2 ratio can be influenced by the steric bulk of the alkylating agent and the substituents on the pyrazole ring.[2][3]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and should be handled with care.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Dispose of all chemical waste according to institutional guidelines.
Disclaimer: This document provides a general experimental procedure. Researchers should adapt the protocol based on their specific experimental setup and the available literature. It is essential to conduct a thorough literature search for the specific alkylation reaction being performed.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate
Welcome to the technical support center for the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step involves the synthesis of the precursor, methyl 1H-pyrazole-3-carboxylate. The second, and more critical step, is the regioselective nitration of this precursor to introduce the nitro group at the C5 position of the pyrazole ring.
Q2: Why is regioselectivity a major concern in this synthesis?
A2: During the electrophilic nitration of methyl 1H-pyrazole-3-carboxylate, the nitro group can be introduced at either the C4 or C5 position, leading to the formation of two primary isomers: methyl 4-nitro-1H-pyrazole-3-carboxylate and the desired this compound. Controlling the reaction conditions to favor the formation of the 5-nitro isomer is crucial for maximizing the yield of the target compound and simplifying purification.
Q3: What are the typical nitrating agents used for this reaction?
A3: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most commonly employed nitrating agent for pyrazole derivatives. Other nitrating systems, such as fuming nitric acid or nitric acid in acetic anhydride, have also been used for the nitration of various heterocyclic compounds and could be adapted for this synthesis.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of strong acids like concentrated nitric acid and sulfuric acid necessitates the use of appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Low Overall Yield
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I address them?
A: Low yields can stem from several factors throughout the synthesis. Here's a breakdown of potential issues and their solutions:
-
Purity of Starting Materials: Ensure that the methyl 1H-pyrazole-3-carboxylate precursor is of high purity. Impurities can interfere with the nitration reaction and lead to the formation of side products.
-
Reaction Conditions for Nitration:
-
Temperature: The nitration of pyrazoles is highly temperature-dependent. Running the reaction at too high a temperature can lead to decomposition and the formation of unwanted byproducts. Conversely, a temperature that is too low may result in an incomplete reaction. Careful control of the reaction temperature, often starting at low temperatures (e.g., 0-5 °C) and slowly warming to room temperature, is critical.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Inefficient Purification: The final product may be lost during the purification process. Recrystallization is a common method for purifying nitro-pyrazole derivatives.[1] Optimizing the solvent system for recrystallization can significantly improve recovery. A mixture of ethanol and water is often a good starting point.
Poor Regioselectivity (Mixture of Isomers)
Q: I'm obtaining a mixture of methyl 4-nitro-1H-pyrazole-3-carboxylate and this compound. How can I improve the selectivity for the desired 5-nitro isomer?
A: Achieving high regioselectivity is a common challenge in the nitration of substituted pyrazoles. The electronic and steric effects of the substituent at the C3 position (the methyl carboxylate group) influence the position of nitration.
-
Choice of Nitrating Agent: The composition of the nitrating mixture can influence the isomer ratio. While a standard nitric acid/sulfuric acid mixture is common, exploring other nitrating agents might offer better selectivity. For instance, nitration with nitric acid in acetic anhydride can sometimes favor different isomers compared to mixed acid conditions.
-
Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution reactions. Performing the nitration at a consistently low temperature (e.g., -10 to 0 °C) may favor the formation of the thermodynamically more stable 5-nitro isomer.
-
Solvent Effects: The choice of solvent can also play a role in directing the nitration. While the reaction is often carried out in the nitrating mixture itself, the use of a co-solvent could potentially influence the regioselectivity.
Side Reactions and Impurity Formation
Q: I'm observing the formation of significant byproducts, making purification difficult. What are the common side reactions, and how can I minimize them?
A: Besides the formation of the 4-nitro isomer, other side reactions can occur during the nitration of pyrazoles.
-
Dinitration: Under harsh reaction conditions (e.g., high temperatures, excess nitrating agent), dinitration of the pyrazole ring can occur, leading to the formation of highly nitrated and often unstable byproducts. To avoid this, use a stoichiometric amount of the nitrating agent and maintain strict temperature control.
-
Oxidation/Degradation: The pyrazole ring can be susceptible to oxidative degradation by the strong oxidizing conditions of the nitration mixture, especially at elevated temperatures. Slow, controlled addition of the nitrating agent at low temperatures is crucial.
-
Hydrolysis of the Ester: The acidic conditions of the nitration reaction can potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. While this is generally less of a concern at low temperatures and with shorter reaction times, it is a possibility.
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying the final product. Experiment with different solvent systems, such as ethanol/water, methanol, or ethyl acetate/hexane, to find the optimal conditions for obtaining high-purity crystals.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used to separate the 5-nitro isomer from the 4-nitro isomer and other impurities. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. Deactivating the silica gel with triethylamine may be necessary to prevent the loss of the compound on the column.[1]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can sometimes be exploited for purification by performing an acid-base extraction to separate the pyrazole derivatives from non-basic impurities.
Experimental Protocols
Synthesis of Methyl 1H-pyrazole-3-carboxylate (Precursor)
A common method for the synthesis of the pyrazole core involves the reaction of a 1,3-dicarbonyl compound with hydrazine. For methyl 1H-pyrazole-3-carboxylate, a suitable starting material would be dimethyl acetylenedicarboxylate, which can react with diazomethane. However, a more accessible laboratory synthesis involves the condensation of dimethyl maleate with hydrazine.
Detailed Protocol (Inferred from general pyrazole syntheses):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl maleate in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Slowly add a stoichiometric equivalent of hydrazine hydrate to the solution at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary to control the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Nitration of Methyl 1H-pyrazole-3-carboxylate
Detailed Protocol (Inferred from general nitration procedures for heterocycles):
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. This process is highly exothermic and should be done with extreme care.
-
Reaction Setup: In a separate round-bottom flask, dissolve methyl 1H-pyrazole-3-carboxylate in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole precursor, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period, followed by allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield this compound.
Data Presentation
Table 1: Comparison of Nitrating Conditions for Pyrazole Derivatives (Illustrative Data)
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Major Isomer | Yield (%) |
| 1 | HNO₃/H₂SO₄ | - | 0 - 25 | 2 | 5-nitro | ~70-80 |
| 2 | Fuming HNO₃ | Acetic Anhydride | 0 - 10 | 3 | Mixture | Variable |
| 3 | HNO₃ | Trifluoroacetic Anhydride | 0 - 25 | 2 | 4-nitro (often) | ~60-70 |
Note: The data in this table is illustrative and based on general trends observed in the nitration of pyrazole and other heterocyclic compounds. Actual yields and isomer ratios will vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Purification of Crude Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate
Welcome to the technical support center for the purification of crude methyl 5-nitro-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route used. However, common impurities often include:
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Unreacted Starting Material: Methyl 1H-pyrazole-3-carboxylate.
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Regioisomers: Methyl 3-nitro-1H-pyrazole-5-carboxylate is a common isomeric impurity that can be difficult to separate due to similar physical properties.
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Di-nitrated Byproducts: Although less common, over-nitration can lead to di-nitro pyrazole species.
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Residual Acids: Traces of nitric acid and sulfuric acid from the nitration reaction may be present.
Q2: What is the recommended first step for purifying the crude product?
A2: An initial acid-base wash is highly recommended to remove residual mineral acids from the nitration reaction. This involves dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by a water wash to neutrality.
Q3: Which purification technique is most effective for removing the regioisomeric impurity?
A3: Column chromatography is generally the most effective method for separating regioisomers like methyl 3-nitro-1H-pyrazole-5-carboxylate from the desired this compound. Recrystallization may not be as effective due to the similar solubility profiles of the isomers.
Q4: What are suitable solvents for recrystallizing this compound?
A4: Based on the solubility of structurally similar compounds, a good starting point for recrystallization solvents would be ethanol, methanol, or a mixed solvent system such as ethyl acetate/hexane. The compound is reported to be soluble in ethanol, methanol, and dichloromethane, and insoluble in water.[1] Experimentation with different solvent systems is recommended to achieve optimal purity and yield.
Q5: My purified product has a yellowish tint. Does this indicate an impurity?
A5: While the pure compound is expected to be a colorless to light yellow crystalline solid, a persistent yellow color may indicate the presence of residual nitrated impurities or degradation products.[1] If the color persists after recrystallization, column chromatography is recommended for further purification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | - Try a solvent in which the compound has lower solubility. - Use a mixed solvent system (e.g., dissolve in a good solvent and precipitate with a poor solvent). - Minimize the amount of hot solvent used for dissolution. - Ensure slow cooling to maximize crystal formation. |
| Oily Product Instead of Crystals | The compound may have a low melting point or be impure. | - Try recrystallization from a different solvent system. - Scratch the inside of the flask with a glass rod to induce crystallization. - Use a seed crystal from a previous successful crystallization. - If oiling out persists, purify by column chromatography. |
| Incomplete Separation of Isomers by Column Chromatography | The chosen eluent system has suboptimal polarity. | - Adjust the polarity of the eluent. A less polar mobile phase will generally increase the retention time and may improve separation. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Product Contaminated with Silica Gel after Chromatography | Fine silica particles have passed through the frit of the column. | - Place a layer of sand on top of the silica gel bed. - Use a column with a finer frit. - Filter the collected fractions through a plug of cotton or celite. |
| Acidic Product after Work-up | Incomplete neutralization of residual acids from the reaction. | - Repeat the aqueous wash with a saturated sodium bicarbonate solution until the effervescence ceases. - Follow with a water wash to remove any remaining base. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Diagrams
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Issue 1: Low Yield of the Desired Product
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Question: My reaction is resulting in a very low yield of this compound. What are the common causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Key areas to investigate include:
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Purity of Starting Material: Ensure the starting material, methyl 1H-pyrazole-3-carboxylate, is pure. Impurities can lead to side reactions, reducing the yield and complicating purification.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and sulfuric acid is commonly used. The ratio and concentration should be carefully controlled to prevent over-nitration or unwanted side reactions.
-
Reaction Temperature: The nitration of pyrazoles is an exothermic reaction. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent the formation of side products and decomposition of the starting material.
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of degradation products.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
-
Question: My TLC analysis of the crude product shows multiple spots in addition to the desired product. What are these impurities likely to be and how can I minimize their formation?
-
Answer: The presence of multiple spots on TLC indicates the formation of side products. The most common impurities in the nitration of methyl 1H-pyrazole-3-carboxylate are isomers and dinitrated products.
-
Isomer Formation: The nitration of pyrazole can lead to the formation of different regioisomers. Besides the desired 5-nitro isomer, the 4-nitro and N-nitro isomers can also be formed. The regioselectivity is influenced by the reaction conditions, particularly the nitrating agent and the solvent.
-
Dinitration: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), dinitration of the pyrazole ring can occur.
-
Hydrolysis of the Ester: The presence of strong acids and water can lead to the hydrolysis of the methyl ester group, forming 5-nitro-1H-pyrazole-3-carboxylic acid.
-
Troubleshooting Steps:
-
Carefully control the reaction temperature.
-
Optimize the stoichiometry of the nitrating agent.
-
Ensure anhydrous conditions to minimize ester hydrolysis.
-
Monitor the reaction closely by TLC to stop it at the optimal time.
-
-
Issue 3: Difficulty in Purifying the Final Product
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Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification methods?
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Answer: Purification can be challenging due to the presence of closely related isomers.
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Column Chromatography: The most effective method for separating the desired 5-nitro isomer from other isomers and impurities is column chromatography on silica gel.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
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Recrystallization: If the crude product is relatively pure, recrystallization can be a viable option.[1] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexane.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary depending on the specific reaction conditions and the scale of the reaction. With optimized conditions, yields in the range of 60-80% can be expected.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the position of the nitro group.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
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Melting Point: A sharp melting point range indicates high purity.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, the nitration reaction is potentially hazardous and should be performed with extreme caution in a well-ventilated fume hood.
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Use of Strong Acids: Fuming nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The reaction is exothermic. It is crucial to control the temperature by slow addition of reagents and efficient cooling.
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Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto ice to dissipate the heat and dilute the acids.
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Material | Methyl 1H-pyrazole-3-carboxylate | Purity > 98% recommended |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ (1:2 v/v) | Other nitrating agents can be used |
| Reaction Temperature | 0 - 10 °C | Critical for selectivity and yield |
| Reaction Time | 1 - 3 hours | Monitor by TLC |
| Typical Yield | 60 - 80% | Highly dependent on conditions |
| Major Side Products | 4-nitro isomer, N-nitro isomer, dinitro products, hydrolyzed acid | Formation is condition-dependent |
| Purification Method | Silica gel column chromatography | Recrystallization for high purity crude |
Experimental Protocols
Synthesis of this compound
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.
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Addition of Starting Material: To the cooled sulfuric acid, slowly add methyl 1H-pyrazole-3-carboxylate (5.0 g, 39.6 mmol) while maintaining the temperature below 10 °C.
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Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (10 mL) to concentrated sulfuric acid (10 mL) at 0 °C. Add this nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
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Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
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Extraction: A precipitate may form upon quenching. If so, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 100 mL).
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Work-up: Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
methyl 5-nitro-1H-pyrazole-3-carboxylate synthesis troubleshooting
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting for the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct approach is the electrophilic nitration of methyl 1H-pyrazole-3-carboxylate. This reaction requires careful control of conditions to favor the formation of the desired 5-nitro isomer over other potential isomers.
Q2: Which nitrating agents are typically used, and how do they affect the outcome?
Common nitrating agents include mixtures of nitric acid with sulfuric acid (HNO₃/H₂SO₄) or nitric acid with acetic anhydride (HNO₃/Ac₂O).[1] The choice of reagent is critical:
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Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating system that generates the nitronium ion (NO₂⁺). However, the strong acidic conditions can lead to side reactions, such as hydrolysis of the ester group and may influence the position of nitration.[2][3] In strongly acidic solutions, the pyrazole ring can be protonated, which deactivates it and can alter the substitution pattern.[2]
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Nitric Acid in Acetic Anhydride: This mixture generates acetyl nitrate, a milder nitrating agent. This can sometimes provide better regioselectivity and avoid some of the side reactions associated with strong mixed acid.[2]
Q3: Why am I observing the formation of multiple isomers, and how can I improve regioselectivity for the 5-nitro product?
The formation of regioisomers is a common challenge in pyrazole chemistry.[4] Electrophilic substitution on the pyrazole ring, such as nitration, typically favors the C4 position.[2][5] The formation of the C5-nitro isomer may proceed through an alternative mechanism, such as the formation of an N-nitropyrazole intermediate followed by thermal or acid-catalyzed rearrangement.[1][6]
To improve selectivity:
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Optimize Reaction Conditions: Carefully control the temperature, reaction time, and the ratio of acids.
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Choice of Solvent: The solvent can influence the rearrangement of N-nitro intermediates.[1]
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Protecting Groups: In some cases, a removable protecting group could be used to block the C4 position, directing nitration to C5, though this adds steps to the synthesis.
Q4: My reaction yield is consistently low. What are the common causes?
Low yields in pyrazole synthesis can stem from several factors:
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Impure Starting Materials: Ensure the purity of the starting methyl 1H-pyrazole-3-carboxylate. Impurities can lead to undesirable side reactions.[4][7]
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Suboptimal Reaction Conditions: The temperature and reaction time must be carefully optimized. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid over-running the reaction or incomplete conversion.[4]
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Side Reactions: The formation of isomers, dinitrated products, or hydrolysis of the ester can significantly reduce the yield of the desired product.[7]
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Loss During Work-up and Purification: The product may be lost during extraction or recrystallization. Ensure proper pH adjustment during work-up and choose an appropriate recrystallization solvent system.
Q5: How can I prevent the hydrolysis of the methyl ester group during nitration?
Ester hydrolysis is a risk under the strong acidic conditions of nitration. To mitigate this:
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Use the mildest possible conditions that still achieve nitration.
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Keep the reaction temperature as low as possible.
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Minimize the reaction time.
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Consider using a milder nitrating agent like acetyl nitrate.[2] If hydrolysis occurs, the resulting 5-nitro-1H-pyrazole-3-carboxylic acid can be re-esterified in a subsequent step using standard methods, such as reacting with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a reagent like thionyl chloride (SOCl₂) followed by methanol.[8]
Q6: What are the recommended methods for purifying the final product?
The crude product often contains a mixture of isomers, unreacted starting material, and side products.
-
Recrystallization: This is an effective method for purification. Solvents like ethanol or ethanol/water mixtures are often suitable.[4]
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Column Chromatography: For separating isomers that are difficult to remove by recrystallization, silica gel column chromatography is the preferred method.[4][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh, high-quality nitric and sulfuric acids. 2. Gradually increase the reaction temperature while monitoring with TLC. 3. Extend the reaction time, checking for product formation periodically. |
| Main Product is the 4-Nitro Isomer | The reaction conditions favor direct C4 electrophilic substitution.[2][5] | 1. Modify the nitrating system. Try using nitric acid in acetic anhydride instead of mixed acid.[2] 2. Alter the reaction temperature. The mechanism (and thus the isomeric ratio) can be temperature-dependent. |
| Significant Ester Hydrolysis | The strong acid concentration and/or temperature is too high. | 1. Reduce the amount of sulfuric acid or use a milder nitrating system. 2. Perform the reaction at a lower temperature (e.g., 0-5 °C). 3. Isolate the mixture of acid and ester, and perform a separate esterification step on the crude product.[8] |
| Formation of Dark/Tarry Byproducts | Decomposition of starting material or product due to overly harsh conditions (high temperature or prolonged reaction time). | 1. Lower the reaction temperature. 2. Add the starting material slowly to the nitrating mixture to control the initial exotherm. 3. Reduce the reaction time based on TLC monitoring. |
| Difficulty Isolating Product from Water | The product may have some solubility in the aqueous phase, especially if the pH is not optimal. | 1. Ensure the reaction mixture is fully quenched on ice. 2. Adjust the pH of the aqueous solution to be neutral before extraction. 3. Use a more polar extraction solvent like ethyl acetate and perform multiple extractions. |
Experimental Protocols
Protocol: Nitration of Methyl 1H-pyrazole-3-carboxylate
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 2.5 equivalents) to 0 °C in an ice-salt bath.
-
Formation of Nitrating Mixture: Add concentrated nitric acid (e.g., 1.2 equivalents) dropwise to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.
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Addition of Substrate: Dissolve methyl 1H-pyrazole-3-carboxylate (1.0 equivalent) in a minimum amount of concentrated sulfuric acid. Cool this solution and add it dropwise to the nitrating mixture. The rate of addition should be controlled to keep the internal temperature between 0 and 5 °C.
-
Reaction: Stir the mixture at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction time may vary from 1 to 4 hours.
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Work-up: Once the reaction is complete, pour the mixture slowly onto a large amount of crushed ice with stirring. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
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Purification: Dry the crude solid. Purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to separate isomers.
Visualizations
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. aiinmr.com [aiinmr.com]
- 4. benchchem.com [benchchem.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 5-Nitro-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis and optimization of methyl 5-nitro-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
The most common strategy involves a two-step process. First, the synthesis of the precursor, methyl 1H-pyrazole-3-carboxylate, is achieved through the esterification of pyrazole-3-carboxylic acid. The second step is the regioselective nitration of the pyrazole ring to introduce the nitro group at the C5 position.
Q2: What are the typical reagents used for the nitration of methyl 1H-pyrazole-3-carboxylate?
A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent for pyrazole derivatives. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Q3: At which position on the pyrazole ring does nitration typically occur?
For 1H-pyrazole-3-carboxylates, electrophilic substitution, such as nitration, is generally directed to the C5 position. The electron-withdrawing nature of the carboxylate group at the C3 position deactivates the adjacent C4 position, making the C5 position the most favorable site for electrophilic attack.
Q4: What are the critical parameters to control during the nitration reaction?
Temperature control is crucial. The nitration of pyrazoles is an exothermic reaction, and maintaining a low temperature (typically between 0 and 10 °C) is essential to prevent over-nitration and the formation of side products. The rate of addition of the nitrating mixture should also be carefully controlled.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Ineffective nitrating agent. | 1. Monitor the reaction by TLC to ensure completion. If the reaction stalls, consider a slight increase in temperature or extended reaction time. 2. Maintain strict temperature control throughout the reaction. Ensure the work-up procedure is not too harsh. 3. Use freshly prepared nitrating mixture (concentrated HNO₃ in H₂SO₄). Ensure the acids are of high purity. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature too high. 2. Incorrect stoichiometry of reagents. | 1. Maintain the reaction temperature at or below 10 °C. Add the nitrating mixture slowly to control the exotherm. 2. Use a slight excess of the nitrating agent (e.g., 1.1-1.2 equivalents) to ensure complete nitration at the desired position without promoting di-nitration. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum. |
| Charring or Darkening of the Reaction Mixture | 1. Reaction temperature is too high, leading to decomposition. | 1. Immediately cool the reaction mixture and proceed with the work-up. For future attempts, maintain a lower temperature and add the nitrating agent more slowly. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate (Precursor)
This protocol is adapted from classical synthesis methods for pyrazole esters.[1]
Materials:
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Pyrazole-3-carboxylic acid
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Methanol (MeOH)
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Phosphorus oxychloride (POCl₃)
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20% Sodium carbonate (Na₂CO₃) solution
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Benzene
Procedure:
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In a round-bottom flask, suspend pyrazole-3-carboxylic acid (1 equivalent) in methanol (approximately 20 mL per gram of acid).
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Carefully add a catalytic amount of phosphorus oxychloride (POCl₃, approximately 0.05 equivalents) to the mixture.
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Reflux the mixture for 12 hours.
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After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
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Wash the resulting crystals with a 20% sodium carbonate solution to neutralize any remaining acid.
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Dry the crystals under vacuum at 55 °C.
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Recrystallize the crude product from benzene to obtain pure methyl 1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on the nitration of similar pyrazole derivatives.
Materials:
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Methyl 1H-pyrazole-3-carboxylate
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Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice
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Saturated sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 1H-pyrazole-3-carboxylate (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
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Add the nitrating mixture dropwise to the solution of the pyrazole ester, maintaining the temperature between 0 and 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
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Carefully pour the reaction mixture onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to obtain pure this compound.
Data Presentation
Table 1: Optimization of Nitration Reaction Conditions (Hypothetical Data)
The following table presents hypothetical data to illustrate how reaction conditions can be optimized for the synthesis of this compound.
| Entry | Temperature (°C) | Equivalents of HNO₃ | Reaction Time (h) | Yield (%) |
| 1 | 25 | 1.1 | 1 | 65 |
| 2 | 10 | 1.1 | 1 | 78 |
| 3 | 0 | 1.1 | 1 | 85 |
| 4 | 0 | 1.0 | 2 | 82 |
| 5 | 0 | 1.2 | 1 | 88 |
| 6 | -10 | 1.2 | 2 | 86 |
This data is for illustrative purposes only and should be confirmed by experimental results.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Reduction of Methyl 5-nitro-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of methyl 5-nitro-1H-pyrazole-3-carboxylate to its corresponding amine, methyl 5-amino-1H-pyrazole-3-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the reduction of this compound?
A1: The most prevalent and effective method for this transformation is catalytic hydrogenation. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Alternative methods include transfer hydrogenation using reagents like ammonium formate or hydrazine hydrate in the presence of a catalyst, and metal/acid reductions (e.g., Sn/HCl, Fe/HCl), though these may be less chemoselective.
Q2: What is the expected outcome of a successful reduction?
A2: A successful reduction will yield methyl 5-amino-1H-pyrazole-3-carboxylate. The product is typically a solid at room temperature. Characterization is commonly performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.
Q3: Are there any known side reactions to be aware of during the reduction?
A3: Yes, several side reactions can occur. Over-reduction of the pyrazole ring is a possibility under harsh conditions. If using a metal/acid system, hydrolysis of the methyl ester to the corresponding carboxylic acid can be a competing reaction. In catalytic hydrogenation, catalyst poisoning by impurities in the starting material or solvent can lead to incomplete or stalled reactions. It has been observed in related pyrazole syntheses that the C=N bond of a hydrazone precursor can be fully reduced before cyclization, leading to undesired byproducts.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting material spot (this compound) and the appearance of a new, typically more polar, product spot (methyl 5-amino-1H-pyrazole-3-carboxylate).
Troubleshooting Guide
Below are common issues encountered during the reduction of this compound, along with potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete or No Reaction | 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient hydrogen pressure. 4. Poor solubility of the starting material. 5. Incorrect solvent choice. | 1. Use a fresh batch of catalyst. 2. Purify the starting material to remove potential poisons like sulfur-containing compounds. 3. Increase the hydrogen pressure (if using a suitable high-pressure reactor). 4. Try a different solvent or a solvent mixture to improve solubility (e.g., methanol, ethanol, ethyl acetate). 5. Ensure the chosen solvent is appropriate for the catalyst and reaction conditions. |
| Low Yield | 1. Sub-optimal reaction time or temperature. 2. Loss of product during work-up and purification. 3. Competing side reactions. | 1. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature may be beneficial, but should be done cautiously to avoid side reactions. 2. Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer. 3. Consider milder reaction conditions or a more selective catalyst to minimize side product formation. |
| Formation of Multiple Products | 1. Over-reduction of the pyrazole ring. 2. Hydrolysis of the ester group. 3. Incomplete reduction leading to intermediates. | 1. Reduce the hydrogen pressure, lower the reaction temperature, or decrease the reaction time. 2. If using a metal/acid system, consider switching to catalytic hydrogenation under neutral conditions. 3. Ensure sufficient reaction time and catalyst loading for complete conversion to the desired amine. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent. 2. Product forms a salt that is soluble in the aqueous phase during work-up. | 1. After reaction completion, remove the solvent under reduced pressure before proceeding with work-up. 2. Adjust the pH of the aqueous phase to ensure the product is in its neutral form before extraction with an organic solvent. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation:
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Preparation: In a suitable reaction vessel, dissolve this compound in a solvent such as methanol, ethanol, or ethyl acetate.
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Catalyst Addition: Carefully add 5-10 mol% of a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.
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Hydrogenation: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon). Then, introduce hydrogen gas, typically via a balloon or from a pressurized source.
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Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography to yield pure methyl 5-amino-1H-pyrazole-3-carboxylate.
Data Presentation
Table 1: Spectroscopic Data for a Representative Aminopyrazole Ester
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | δ = 1.22 (t, J = 7.2 Hz, 3H, CH3), 4.20 (q, J = 7.2 Hz, 2H, CH2), 6.99 (s, 1H, Pz-H), 7.31-7.43 (m, 3H, Ar-H), 7.71 (dd, J = 8.0 and 1.6 Hz, 2H, Ar-H), 13.05 (bs, 1H, N-H) ppm (CDCl3)[2] | δ = 13.8, 60.7, 104.7, 125.5, 128.3, 128.7, 129.6, 141.3, 146.5, 161.2 ppm (CDCl3)[2] |
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: A typical workflow for the catalytic hydrogenation of this compound.
Logical Relationship of Troubleshooting Steps
Caption: Logical flow for troubleshooting an incomplete reduction reaction.
References
Technical Support Center: Regioselectivity in Reactions of Methyl 5-Nitro-1H-pyrazole-3-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during experiments with methyl 5-nitro-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary sites for reaction:
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N1 and N2 positions: The two nitrogen atoms in the pyrazole ring are nucleophilic and can undergo reactions like N-alkylation and N-arylation. Due to the asymmetry of the molecule, these reactions can lead to two different regioisomers.
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C5 position: The carbon atom bearing the nitro group is susceptible to nucleophilic aromatic substitution, where the nitro group can act as a leaving group. The nitro group at position 5 is particularly reactive towards nucleophiles in N-substituted nitropyrazoles.[1][2]
Q2: I am performing an N-alkylation reaction. Which nitrogen (N1 or N2) is more likely to be alkylated?
A2: In the N-alkylation of unsymmetrically substituted pyrazoles, the outcome is governed by a combination of electronic and steric factors. For this compound, the electron-withdrawing nature of both the nitro group at C5 and the carboxylate group at C3 influences the nucleophilicity of the adjacent nitrogen atoms. Generally, alkylation tends to occur at the nitrogen atom that is less sterically hindered and/or has a higher electron density. The precise ratio of N1 versus N2 alkylation will depend on the specific reaction conditions (base, solvent, and the nature of the alkylating agent).
Q3: Can the nitro group at the C5 position be displaced?
A3: Yes, the nitro group at the C5 position of the pyrazole ring is a known leaving group in nucleophilic aromatic substitution (SNA_r) reactions.[1][2] This reactivity is enhanced by the presence of the electron-withdrawing carboxylate group and the pyrazole ring itself. Reactions with various nucleophiles such as amines, thiols, and alkoxides can lead to the displacement of the C5-nitro group. For N-substituted 3(5)-nitropyrazoles, the nitro group at position 5 is significantly more reactive than a nitro group at position 3.[1]
Troubleshooting Guides
Problem 1: Poor or Undesired Regioselectivity in N-Alkylation/N-Arylation
Symptoms:
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Formation of a mixture of N1 and N2 isomers, confirmed by NMR or LC-MS.
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Difficulty in separating the two regioisomers by column chromatography.
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Predominant formation of the undesired isomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance: | The alkylating or arylating agent may be too bulky, favoring attack at the less hindered nitrogen. Consider using a less sterically demanding reagent if possible. |
| Base Selection: | The choice of base can significantly influence the regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent may favor one isomer, while weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent might yield a different ratio. Experiment with different bases to optimize for your desired product. |
| Solvent Effects: | The solvent can affect the solvation of the pyrazole anion and the counter-ion, thereby influencing which nitrogen is more accessible for reaction. Polar aprotic solvents like DMF or DMSO are commonly used. Changing the solvent to a less polar one like THF or dioxane could alter the isomer ratio. |
| Reaction Temperature: | Temperature can affect the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures could lead to the thermodynamically more stable isomer. |
Problem 2: Low Yield or No Reaction in Nucleophilic Substitution of the C5-Nitro Group
Symptoms:
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Incomplete consumption of the starting material (methyl 1-substituted-5-nitro-1H-pyrazole-3-carboxylate).
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Formation of multiple side products.
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No desired product is formed.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Nucleophilicity: | The incoming nucleophile may not be strong enough to displace the nitro group. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity. |
| Inadequate Activation: | For the SNA_r reaction to proceed efficiently, the pyrazole ring needs to be sufficiently electron-deficient. The reaction works best with N-substituted 5-nitropyrazoles. |
| Reaction Conditions: | The reaction may require heating to proceed at a reasonable rate. Ensure the solvent is appropriate for the nucleophile and the reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often suitable. |
| Decomposition of Starting Material or Product: | The reaction conditions may be too harsh, leading to the decomposition of the starting material or the desired product. Monitor the reaction closely by TLC or LC-MS and consider running it at a lower temperature for a longer duration. |
Data Presentation
Table 1: Predicted Regioselectivity in N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Probable Major Isomer | Rationale |
| Methyl Iodide | K₂CO₃ | DMF | Mixture of N1 and N2 | Small electrophile, polar solvent, and mild base often lead to mixtures. |
| Benzyl Bromide | NaH | THF | N1-alkylation | A bulkier electrophile may favor the less sterically hindered N1 position. |
| tert-Butyl Bromide | NaH | THF | N1-alkylation | Significant steric hindrance from the electrophile strongly favors the N1 position. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
Materials:
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This compound
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Alkylating agent (e.g., methyl iodide, benzyl bromide)
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Base (e.g., K₂CO₃ or NaH)
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Anhydrous solvent (e.g., DMF or THF)
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Inert atmosphere (Nitrogen or Argon)
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Standard glassware for organic synthesis
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
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Add the anhydrous solvent to dissolve the starting material.
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Cool the solution to 0 °C in an ice bath.
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Slowly add the base (1.1 - 1.5 eq). If using NaH, allow for the cessation of hydrogen evolution.
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Add the alkylating agent (1.0 - 1.2 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Protocol 2: General Procedure for Nucleophilic Substitution of the C5-Nitro Group
Materials:
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Methyl 1-alkyl-5-nitro-1H-pyrazole-3-carboxylate
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Nucleophile (e.g., a secondary amine or a thiol)
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Base (if required, e.g., K₂CO₃)
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Anhydrous solvent (e.g., DMF or DMSO)
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Inert atmosphere (Nitrogen or Argon)
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Standard glassware for organic synthesis
Procedure:
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To a round-bottom flask, add the methyl 1-alkyl-5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) and the nucleophile (1.5 - 2.0 eq).
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Add the anhydrous solvent.
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If the nucleophile requires activation, add a suitable base (e.g., K₂CO₃).
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Heat the reaction mixture to a temperature between 80-120 °C, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Regioselectivity in the N-alkylation of this compound.
Caption: Experimental workflow for the nucleophilic substitution of the C5-nitro group.
Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. All experimental procedures should be conducted with appropriate safety precautions and validated by the researcher. This information is not a substitute for professional experimental design and validation.
References
Technical Support Center: Methyl 5-nitro-1H-pyrazole-3-carboxylate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of methyl 5-nitro-1H-pyrazole-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield After Synthesis and Initial Work-up
Possible Causes:
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Incomplete reaction during synthesis.
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Loss of product during extraction due to its solubility in the aqueous phase.
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Suboptimal precipitation or crystallization conditions.
Solutions:
| Strategy | Detailed Protocol |
| Optimize Extraction | Ensure the aqueous phase is saturated with NaCl before extraction with an organic solvent (e.g., ethyl acetate) to decrease the solubility of the product in the aqueous layer. Perform multiple extractions with smaller volumes of solvent for higher efficiency. |
| Improve Precipitation | If precipitating the product from a solution, cool the solution slowly to allow for the formation of larger, more easily filterable crystals. Adding a non-polar co-solvent (e.g., hexanes) dropwise to a solution of the product in a more polar solvent (e.g., ethyl acetate) can induce precipitation. |
Problem 2: Product Contaminated with Starting Material or Isomeric Impurities
Possible Causes:
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Incomplete nitration of the starting material, methyl 1H-pyrazole-3-carboxylate.
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Formation of regioisomers during the nitration reaction, such as methyl 3-nitro-1H-pyrazole-5-carboxylate or methyl 4-nitro-1H-pyrazole-3-carboxylate.
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Formation of di-nitrated byproducts.
Solutions:
| Purification Method | Key Parameters |
| Recrystallization | Utilizes differences in solubility between the product and impurities at different temperatures. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase. |
| Acid Salt Crystallization | A general method for pyrazole purification involves forming an acid addition salt, which can then be selectively crystallized.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the likely synthesis route involving the nitration of methyl 1H-pyrazole-3-carboxylate, the most common impurities include:
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Unreacted Starting Material: Methyl 1H-pyrazole-3-carboxylate.
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Regioisomers: Nitration can potentially occur at different positions on the pyrazole ring, leading to isomers such as methyl 3-nitro-1H-pyrazole-5-carboxylate and methyl 4-nitro-1H-pyrazole-3-carboxylate.
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Di-nitrated Products: Over-nitration can lead to the formation of dinitropyrazole species.
Q2: Which solvent system is best for the recrystallization of this compound?
A2: A good starting point for recrystallization is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a related compound, methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, it is soluble in ethanol, methanol, and dichloromethane, and insoluble in water.[2] Therefore, the following solvent systems are recommended for initial screening:
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Single Solvent Systems: Ethanol, methanol, or isopropanol.
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Two-Solvent Systems: A polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone) paired with a non-polar solvent in which it is poorly soluble (e.g., hexanes, heptane). Dissolve the crude product in a minimal amount of the hot polar solvent and then add the non-polar solvent dropwise until turbidity is observed, followed by slow cooling. Recrystallization from ethanol has been reported for a similar pyrazole derivative.[3]
Q3: How can I effectively monitor the purity of my compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate your product from impurities. The disappearance of impurity spots and the appearance of a single spot for your product indicate successful purification.
For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: Can you provide a starting point for an HPLC method to check the purity of my final product?
A4: A general reverse-phase HPLC method can be adapted for your compound.
| HPLC Parameters | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape). For example, start with 20% acetonitrile and ramp up to 80% over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method is a starting point and may require optimization for your specific sample. For mass spectrometry compatible applications, formic acid is a suitable mobile phase modifier.[4]
Q5: What are the expected 1H NMR signals for pure this compound?
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A singlet for the methyl ester protons (-OCH₃) typically appearing around 3.8-4.0 ppm.
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A singlet for the pyrazole ring proton (C4-H) which will be downfield, likely in the range of 7.0-8.5 ppm. The exact chemical shift will be influenced by the electron-withdrawing nitro group.
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A broad singlet for the N-H proton of the pyrazole ring, which can be highly variable in its chemical shift and may exchange with D₂O.
The absence of signals corresponding to the starting material or other isomers would be an indicator of high purity.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolve the crude this compound in a minimum amount of hot ethanol.
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If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper to remove the charcoal.
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Allow the filtrate to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
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Dry the crystals under vacuum.
Protocol 2: Column Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Workflow for purity analysis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 5-Nitro-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic strategy involves a two-step process. First, a suitable precursor, 1H-pyrazole-3-carboxylic acid, is nitrated to form 5-nitro-1H-pyrazole-3-carboxylic acid. This intermediate is then esterified using methanol to yield the final product, this compound.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are associated with the nitration step. Nitration reactions are often highly exothermic and can lead to thermal runaway if not properly controlled. The use of strong acids like nitric and sulfuric acid requires careful handling and appropriate personal protective equipment (PPE). Additionally, nitro-containing compounds can be thermally sensitive and may decompose exothermically. A thorough risk assessment is crucial before any scale-up.
Q3: What are the critical process parameters to monitor during the nitration step?
A3: The most critical parameters to monitor during nitration are temperature, the rate of addition of the nitrating agent, and efficient stirring. Maintaining a low reaction temperature is essential to control the exotherm and prevent side reactions. Slow and controlled addition of the nitrating agent ensures that the heat generated can be effectively dissipated. Vigorous stirring is necessary to maintain a homogeneous reaction mixture and prevent localized hot spots.
Q4: How can the regioselectivity of the nitration be controlled?
A4: The regioselectivity of pyrazole nitration can be influenced by the reaction conditions, including the nitrating agent used and the solvent. The presence of the carboxylic acid group at the 3-position generally directs the nitro group to the 5-position. However, the formation of other isomers is possible. Careful control of temperature and the choice of nitrating agent are key to maximizing the yield of the desired 5-nitro isomer.
Q5: What are the recommended methods for purifying the final product?
A5: Purification of this compound can typically be achieved through recrystallization. The choice of solvent will depend on the impurity profile. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Column chromatography can also be an effective purification method, particularly for removing isomeric impurities.
Experimental Protocols
Step 1: Synthesis of 5-nitro-1H-pyrazole-3-carboxylic acid (Generalized Protocol)
This protocol is a generalized procedure based on common nitration methods for pyrazole derivatives.
| Reagent/Parameter | Quantity/Condition |
| 1H-pyrazole-3-carboxylic acid | 1 equivalent |
| Concentrated Sulfuric Acid (98%) | 4-5 volumes |
| Concentrated Nitric Acid (70%) | 1.1 - 1.5 equivalents |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 1 - 3 hours |
Methodology:
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In a well-ventilated fume hood, cool concentrated sulfuric acid in a reaction vessel equipped with a mechanical stirrer and a thermometer to 0 °C using an ice bath.
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Slowly add 1H-pyrazole-3-carboxylic acid to the cold sulfuric acid while maintaining the temperature below 10 °C.
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Once the starting material is fully dissolved, slowly add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, stir the reaction mixture at 0-10 °C for 1-3 hours, monitoring the reaction progress by TLC or HPLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 5-nitro-1H-pyrazole-3-carboxylic acid.
Step 2: Synthesis of this compound
This protocol is adapted from the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid.[1]
| Reagent/Parameter | Quantity/Condition |
| 5-nitro-1H-pyrazole-3-carboxylic acid | 1 equivalent |
| Methanol | 8 volumes |
| Thionyl Chloride (SOCl₂) | 1.1 - 1.2 equivalents |
| Reaction Temperature | 0 °C to 25 °C |
| Reaction Time | 16 - 24 hours |
Methodology:
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Suspend 5-nitro-1H-pyrazole-3-carboxylic acid in methanol in a reaction vessel under a nitrogen atmosphere.[1]
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Cool the suspension to 0-5 °C.[1]
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Slowly add thionyl chloride dropwise, maintaining the temperature below 5 °C.[1]
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After the addition, allow the reaction mixture to gradually warm to room temperature (15-25 °C) and stir for 16-24 hours.[1]
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Monitor the reaction for completion by ¹H NMR.[1]
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Concentrate the reaction mixture under reduced pressure.[1]
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Co-evaporate the residue with toluene to remove any remaining traces of thionyl chloride and HCl.[1]
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The resulting solid can be further purified by recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Nitration | Incomplete reaction. | - Increase reaction time or slightly raise the temperature (with caution).- Ensure efficient stirring. |
| Decomposition of starting material or product. | - Maintain strict temperature control.- Use a milder nitrating agent if possible. | |
| Formation of Impurities (e.g., regioisomers) | Suboptimal reaction conditions. | - Lower the reaction temperature.- Optimize the rate of addition of the nitrating agent. |
| Runaway Reaction during Nitration | Poor heat dissipation on a larger scale. | - Immediate Action: Stop the addition of reagents and apply maximum cooling.- For Future Runs: Reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale. |
| Incomplete Esterification | Insufficient reagent or reaction time. | - Increase the amount of thionyl chloride slightly.- Extend the reaction time. |
| Poor quality of starting carboxylic acid. | - Ensure the 5-nitro-1H-pyrazole-3-carboxylic acid is dry and pure. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | - Purify the crude product by column chromatography before attempting crystallization.- Try different recrystallization solvents. |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis scale-up.
References
Technical Support Center: Methyl 5-nitro-1H-pyrazole-3-carboxylate Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl 5-nitro-1H-pyrazole-3-carboxylate under acidic conditions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly Rapid Degradation of Compound | The acidic solution's pH is too low, or the experimental temperature is too high. Certain acids may also catalyze hydrolysis more effectively. | Carefully monitor and control the pH of your solution. Conduct experiments at the lowest feasible temperature. If your protocol allows, consider using a different, less harsh acid. |
| Precipitation of the Compound or its Degradation Products | The solubility limit of this compound or its primary degradation product, 5-nitro-1H-pyrazole-3-carboxylic acid, has been exceeded in the acidic medium. | Consider using a co-solvent (e.g., acetonitrile, methanol) to increase the solubility of all components. Ensure the concentration of the test compound is appropriate for the chosen solvent system. |
| Inconsistent or Irreproducible Analytical Results (e.g., by HPLC) | The analytical method is not stability-indicating, meaning it cannot adequately separate the intact compound from its degradation products. Issues with sample preparation or the HPLC system can also lead to variability. | Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate degradation products and ensure the method can separate them from the parent compound. Ensure consistent sample preparation and proper HPLC system equilibration.[1][2][3][4][5] |
| Difficulty in Identifying Degradation Products | The concentration of degradation products is too low for characterization, or the analytical technique used is not sensitive enough. | Concentrate the degraded sample before analysis. Utilize high-sensitivity analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize degradation products based on their mass-to-charge ratio and fragmentation patterns. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the methyl ester group to form 5-nitro-1H-pyrazole-3-carboxylic acid and methanol. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.
Q2: What factors influence the stability of this compound in acidic solutions?
A2: The main factors are pH, temperature, and the type of acid used. Lower pH values (stronger acidity) and higher temperatures will generally accelerate the rate of hydrolysis.
Q3: How can I quantitatively monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and accurate way to quantify the degradation of the parent compound and the formation of its degradation products. This method allows for the separation and quantification of the intact molecule from its degradants.[1][2][3][4][5]
Q4: Are there any other potential degradation pathways besides ester hydrolysis?
A4: While ester hydrolysis is the most probable degradation pathway under acidic conditions, the stability of the nitro group on the pyrazole ring should also be considered, although it is generally stable. Under harsh conditions, other degradation pathways could emerge. Forced degradation studies can help to identify any such alternative degradation products.
Data Presentation
The following table provides an example of how to present quantitative data from a stability study of this compound in a 0.1 M HCl solution at different temperatures. Please note that this is illustrative data.
| Time (hours) | % Remaining (4°C) | % Degradation Product (4°C) | % Remaining (25°C) | % Degradation Product (25°C) | % Remaining (40°C) | % Degradation Product (40°C) |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 24 | 99.8 | 0.2 | 95.2 | 4.8 | 85.1 | 14.9 |
| 48 | 99.6 | 0.4 | 90.5 | 9.5 | 72.3 | 27.7 |
| 72 | 99.4 | 0.6 | 86.0 | 14.0 | 61.5 | 38.5 |
| 168 | 98.5 | 1.5 | 70.1 | 29.9 | 35.2 | 64.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.
-
Acidic Stress:
-
To a suitable volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M hydrochloric acid (HCl) to a final concentration of 0.1 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). The aim is to achieve approximately 5-20% degradation.
-
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with 0.1 M sodium hydroxide (NaOH) to halt the degradation reaction.
-
Sample Analysis:
-
Dilute the neutralized sample to an appropriate concentration with the mobile phase for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact this compound and its degradation products.
-
Calculate the percentage of degradation.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Initial conditions: 20% acetonitrile / 80% water with 0.1% acid.
-
Gradient: Linearly increase the acetonitrile concentration to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for the forced degradation study.
References
methyl 5-nitro-1H-pyrazole-3-carboxylate stability under basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of methyl 5-nitro-1H-pyrazole-3-carboxylate under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in basic solutions?
A1: The primary reaction of this compound under basic conditions is the hydrolysis (saponification) of the methyl ester group to form the corresponding carboxylate salt, 5-nitro-1H-pyrazole-3-carboxylate. The pyrazole ring itself, even with the presence of a nitro group, is generally considered to be resistant to hydrolysis under typical basic conditions.[1] Therefore, the main concern regarding stability in a basic solution is the integrity of the methyl ester functionality.
Q2: Are the nitro group and the pyrazole ring reactive under basic conditions?
A2: While the ester hydrolysis is the most likely transformation, highly basic conditions or elevated temperatures could potentially lead to other reactions. Nitropyrazoles are generally stable; however, strong nucleophiles can sometimes displace a nitro group, particularly if it is at an activated position. For the pyrazole ring, degradation or rearrangement is less common under standard basic conditions used for saponification.
Q3: What are the typical conditions for the hydrolysis of the methyl ester?
A3: The saponification of pyrazole esters is commonly achieved using an aqueous solution of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent like methanol, ethanol, or tetrahydrofuran (THF).[2] The reaction can often proceed at room temperature, but heating may be required for faster or more complete conversion.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the hydrolysis can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spot or peak of the starting material (this compound) with that of the hydrolyzed product (5-nitro-1H-pyrazole-3-carboxylic acid after acidification of the reaction mixture), you can determine the extent of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient amount of base. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Poor solubility of the starting material. | 1. Use at least one equivalent of base (e.g., NaOH, LiOH). An excess (e.g., 1.5-2 equivalents) can be used to ensure complete reaction. 2. Monitor the reaction by TLC or HPLC until the starting material is no longer observed. 3. If the reaction is slow at room temperature, consider gentle heating (e.g., 40-60 °C). 4. Add a co-solvent such as methanol, ethanol, or THF to improve solubility. |
| Formation of Side Products | 1. Reaction temperature is too high, or the reaction time is excessively long, potentially leading to degradation of the pyrazole ring or side reactions of the nitro group. 2. Use of an alcohol solvent (e.g., ethanol) which could lead to transesterification if not carefully controlled. | 1. Perform the reaction at the lowest effective temperature and monitor closely to avoid prolonged reaction times after completion. 2. While alcoholic co-solvents are common, ensure sufficient water is present for hydrolysis to be the dominant reaction. Alternatively, use a non-alcoholic co-solvent like THF. |
| Difficulty in Isolating the Carboxylic Acid Product | 1. Incomplete precipitation of the carboxylic acid upon acidification. 2. The product may be soluble in the aqueous layer. | 1. After the reaction is complete, cool the reaction mixture in an ice bath before acidification. Adjust the pH carefully with a suitable acid (e.g., 1N HCl) to the isoelectric point of the carboxylic acid to maximize precipitation. 2. If the product remains in the aqueous layer, extract with an appropriate organic solvent such as ethyl acetate. |
| Product Appears Oily or Gummy After Acidification | 1. Presence of impurities. 2. Incomplete removal of organic solvents. | 1. Purify the crude product by recrystallization from a suitable solvent system or by column chromatography. 2. Ensure all volatile organic solvents are removed under reduced pressure before attempting to precipitate the product. |
Quantitative Data on Stability
Currently, there is limited specific quantitative data in the public domain on the hydrolysis rate of this compound under various basic conditions. Researchers are encouraged to determine these parameters experimentally. The following table can be used as a template to record experimental stability data.
| pH | Temperature (°C) | Co-solvent | Base | Half-life (t½) | Degradation Product(s) |
| 9 | 25 | 10% Methanol | - | User-defined | 5-nitro-1H-pyrazole-3-carboxylate |
| 11 | 25 | 10% Methanol | - | User-defined | 5-nitro-1H-pyrazole-3-carboxylate |
| 13 | 25 | 10% Methanol | NaOH | User-defined | 5-nitro-1H-pyrazole-3-carboxylate |
| 13 | 50 | 10% Methanol | NaOH | User-defined | 5-nitro-1H-pyrazole-3-carboxylate |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Basic Conditions
This protocol outlines a general procedure for determining the stability of this compound in a basic solution using HPLC analysis.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 9, 11, and a 0.1 M NaOH solution for approximately pH 13).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent that is miscible with water, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL).
-
Initiation of the Stability Study:
-
To a known volume of the prepared basic buffer solution, add a small volume of the stock solution of the compound to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to not significantly alter the pH of the buffer.
-
Maintain the solution at a constant temperature (e.g., 25 °C or 37 °C).
-
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately neutralize the withdrawn sample by adding a stoichiometric amount of acid to stop the hydrolysis reaction.
-
HPLC Analysis:
-
Analyze the quenched samples by a validated reverse-phase HPLC method.
-
A suitable mobile phase could consist of a mixture of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid.
-
Use a C18 column and UV detection at an appropriate wavelength.
-
-
Data Analysis:
-
Quantify the peak area of the remaining this compound at each time point.
-
Plot the concentration or peak area of the starting material versus time to determine the rate of degradation and the half-life (t½) under each condition.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathway via saponification.
References
Validation & Comparative
Comparative Analysis of Methyl 5-nitro-1H-pyrazole-3-carboxylate Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the characterization and potential biological activities of methyl 5-nitro-1H-pyrazole-3-carboxylate derivatives. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and biological evaluation, and presents visual representations of synthetic pathways.
Physicochemical and Spectroscopic Characterization
A series of N-substituted this compound derivatives have been synthesized and characterized to evaluate the influence of different substituents on their physicochemical and spectroscopic properties. While a comprehensive comparative study on a single series of N-substituted this compound derivatives is not extensively documented in publicly available literature, data from closely related pyrazole-3-carboxylate and nitropyrazole derivatives provide valuable insights.
The synthesis of these compounds typically involves the cyclocondensation of a hydrazine derivative with a suitable β-dicarbonyl compound, followed by nitration and esterification, or by direct reaction with appropriately substituted precursors. The characterization of these derivatives relies on a combination of spectroscopic techniques and physical measurements.
Table 1: Physicochemical and Spectroscopic Data of Representative Pyrazole-3-carboxylate Derivatives
| Compound/Derivative | Molecular Formula | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C11H10N2O3 | 188[1] | 3.80 (s, 3H, OCH3), 5.98 (s, 1H, pyrazole-H4), 7.34–7.74 (m, 5H, Ar-H), 12.16 (s, 1H, OH)[1] | Not explicitly provided | 3204 (OH), 1728 (C=O)[1] |
| Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | C7H9N3O4 | Not available | Not explicitly provided | Not explicitly provided | Not explicitly provided |
Note: Data for directly comparable N-substituted this compound derivatives is limited. The data presented is for structurally related compounds to provide an illustrative comparison.
Biological Activity: A Comparative Overview
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. The introduction of a nitro group and various substituents on the pyrazole ring can significantly modulate these activities.
Antimicrobial Activity
Several studies have demonstrated the potent antimicrobial activity of pyrazole derivatives against a range of bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4-acyl-pyrazole-3-carboxylic acids | S. aureus | >100 | [2] |
| 4-acyl-pyrazole-3-carboxylic acids | B. subtilis | >100 | [2] |
| 5-amino-1H-pyrazole-amide | Various bacteria | Not specified | [2] |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | S. aureus ATCC 25923 | Not specified | [3] |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | E. coli ATCC 25922 | Not specified | [3] |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | C. albicans ATCC 885-653 | Not specified | [3] |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively investigated. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
Table 3: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | pIC50 (µM) |
| Pyrazole acetohydrazide derivatives | Ovarian cancer | 8.14 - 8.63 |
| Methyl-substituted pyrazole with nitro group | Not specified | 6.48 |
| Phenyl-substituted pyrazole with nitro group | Not specified | Moderate activity |
Note: The data is derived from a 2D-QSAR study on a diverse set of pyrazole derivatives. pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
A representative synthetic protocol for a pyrazole-3-carboxylate derivative is as follows[1]:
-
A mixture of phenylhydrazine (2 mmol) and dimethyl acetylenedicarboxylate (2 mmol) is refluxed in a 1:1 mixture of toluene and dichloromethane (10 mL) for 2 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting solid is recrystallized from ethanol to yield the final product.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound[4]:
-
A series of two-fold dilutions of the test compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method to assess cell viability[5][6][7][8]:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Visualizing Synthetic Pathways
The synthesis of N-substituted methyl 5-nitro-1H-pyrazole-3-carboxylates can be conceptualized through a general synthetic workflow.
Caption: General synthetic workflow for N-substituted methyl 5-nitro-1H-pyrazole-3-carboxylates.
This guide provides a foundational understanding of the characterization and biological potential of this compound derivatives. Further targeted research focusing on a systematic series of these compounds is necessary to establish clear structure-activity relationships and to fully elucidate their therapeutic potential.
References
- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 2. meddocsonline.org [meddocsonline.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Comparison of Substance Sources in Experimental Antimicrobial Susceptibility Testing | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
comparing the reactivity of methyl 5-nitro-1H-pyrazole-3-carboxylate with other pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of methyl 5-nitro-1H-pyrazole-3-carboxylate against other pyrazole derivatives. The presence and position of the nitro and carboxylate groups significantly influence the electron density and, consequently, the chemical behavior of the pyrazole ring. This document summarizes key reactivity trends, supported by available experimental data, to inform synthetic strategies and drug design efforts.
Executive Summary
This compound is a highly functionalized pyrazole with distinct reactivity patterns governed by the strong electron-withdrawing nature of the nitro group at the C5 position and the methyl carboxylate group at the C3 position. These substituents deactivate the pyrazole ring towards electrophilic substitution and activate it for nucleophilic aromatic substitution, particularly at the C5 position.
Key Reactivity Insights:
-
Nucleophilic Aromatic Substitution (SNA r): The pyrazole ring of this compound is susceptible to nucleophilic attack. The nitro group at the C5 position is more readily substituted compared to a nitro group at the C3 position in analogous N-substituted pyrazoles.
-
Electrophilic Aromatic Substitution: The pyrazole ring is strongly deactivated by the two electron-withdrawing groups, making electrophilic substitution at the C4 position significantly more challenging compared to unsubstituted or activated pyrazoles.
-
Acidity: The N-H proton of the pyrazole ring is expected to be more acidic compared to unsubstituted pyrazole due to the electron-withdrawing effects of the nitro and carboxylate groups.
Comparative Reactivity Data
While direct kinetic or yield comparison studies for this compound against a comprehensive set of other pyrazoles under identical conditions are limited in publicly available literature, the following tables present a compilation of relevant experimental data to illustrate the reactivity trends.
Table 1: Comparison of Yields in Nucleophilic Aromatic Substitution (Amination)
| Pyrazole Derivative | Nucleophile | Product | Yield (%) | Reference |
| 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile | Various Amines | 1-Methyl-5-amino-1H-pyrazole-4-carbonitrile derivatives | High | [1] |
| 1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile | Various Amines | 1-Methyl-3-amino-1H-pyrazole-4-carbonitrile derivatives | Low to moderate | [1] |
| 3,4,5-Trinitro-1H-pyrazole | Ammonia | 4-Amino-3,5-dinitro-1H-pyrazole | High | [2] |
| 1-Methyl-3,4,5-trinitropyrazole | Ammonia | 5-Amino-1-methyl-3,4-dinitropyrazole | High | [2] |
Note: This table highlights the enhanced reactivity of the C5 position towards nucleophilic attack in N-substituted nitropyrazoles.
Table 2: Qualitative Comparison of Electrophilic Aromatic Substitution (Nitration)
| Pyrazole Derivative | Nitrating Agent | Expected Product | Relative Reactivity |
| 1H-Pyrazole | HNO₃/H₂SO₄ | 4-Nitro-1H-pyrazole | High |
| Methyl 1H-pyrazole-3-carboxylate | HNO₃/H₂SO₄ | Methyl 4-nitro-1H-pyrazole-3-carboxylate | Moderate |
| This compound | HNO₃/H₂SO₄ | No further nitration expected | Very Low |
Note: This table illustrates the deactivating effect of electron-withdrawing groups on electrophilic substitution.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key factors influencing the reactivity of substituted pyrazoles.
Caption: Influence of substituents on pyrazole ring reactivity.
Experimental Workflows
The following diagram outlines a general workflow for comparing the reactivity of different pyrazole derivatives in a nucleophilic aromatic substitution reaction.
Caption: General workflow for a comparative reactivity study.
Experimental Protocols
The following are detailed experimental protocols for key reactions relevant to the comparison.
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Piperidine
Objective: To compare the reactivity of this compound and methyl 3-nitro-1H-pyrazole-3-carboxylate towards nucleophilic substitution with piperidine.
Materials:
-
This compound
-
Methyl 3-nitro-1H-pyrazole-3-carboxylate
-
Piperidine
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In two separate round-bottom flasks, dissolve this compound (1 mmol) and methyl 3-nitro-1H-pyrazole-3-carboxylate (1 mmol) in DMF (10 mL).
-
To each flask, add potassium carbonate (1.5 mmol) and piperidine (1.2 mmol).
-
Stir the reaction mixtures at 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
After the starting material is consumed (or after a set time, e.g., 24 hours), cool the mixtures to room temperature.
-
Pour each reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel.
-
Determine the yield of the substituted products for each reaction.
Protocol 2: Comparative Electrophilic Nitration
Objective: To compare the reactivity of methyl 1H-pyrazole-3-carboxylate and methyl 5-methyl-1H-pyrazole-3-carboxylate towards electrophilic nitration.
Materials:
-
Methyl 1H-pyrazole-3-carboxylate
-
Methyl 5-methyl-1H-pyrazole-3-carboxylate
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
Procedure:
-
In two separate flasks, cool a mixture of concentrated sulfuric acid (5 mL) to 0°C.
-
To each flask, slowly add fuming nitric acid (1.5 mL) while maintaining the temperature at 0°C.
-
In separate flasks, dissolve methyl 1H-pyrazole-3-carboxylate (10 mmol) and methyl 5-methyl-1H-pyrazole-3-carboxylate (10 mmol) in concentrated sulfuric acid (10 mL) at 0°C.
-
Slowly add the nitrating mixture to each of the pyrazole solutions, keeping the temperature below 5°C.
-
Stir the reaction mixtures at 0-5°C for 1 hour and then at room temperature for 4 hours.
-
Carefully pour each reaction mixture onto crushed ice.
-
Extract the aqueous mixtures with dichloromethane (3 x 30 mL).
-
Combine the organic layers for each reaction, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Analyze the crude product mixtures (e.g., by ¹H NMR) to determine the conversion and yield of the nitrated products.
This guide provides a foundational understanding of the reactivity of this compound in comparison to other pyrazoles. The provided protocols can be adapted to generate specific, quantitative data for direct comparison in a research setting.
References
alternative methods for the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary alternative methods for the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The methodologies discussed are direct nitration of a pyrazole precursor and a cyclocondensation approach utilizing a nitro-containing building block. This document offers detailed experimental protocols, quantitative data comparison, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable heterocyclic compound, with its structural motif appearing in a range of biologically active molecules. The efficient and regioselective synthesis of this molecule is therefore of significant interest to the medicinal and organic chemistry communities. The two methods presented here offer distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.
Method 1: Direct Nitration of Methyl 1H-pyrazole-3-carboxylate
This approach involves the electrophilic aromatic substitution on the pre-formed pyrazole ring of methyl 1H-pyrazole-3-carboxylate. The regioselectivity of the nitration is a critical aspect of this synthesis. While nitration of pyrazoles can often lead to a mixture of isomers, the electron-withdrawing nature of the methoxycarbonyl group at the 3-position is expected to direct the incoming nitro group to the 5-position.
Experimental Protocol
Materials:
-
Methyl 1H-pyrazole-3-carboxylate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water (deionized)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 1H-pyrazole-3-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Logical Workflow
Method 2: Cyclocondensation of a Nitro-Containing Precursor
This method builds the pyrazole ring from acyclic precursors, where one of the starting materials already contains the nitro group. A plausible route involves the reaction of a nitro-substituted β-ketoester or its synthetic equivalent with hydrazine. A suitable precursor for this reaction is ethyl 2-nitro-3-oxobutanoate.
Experimental Protocol
Materials:
-
Ethyl 2-nitro-3-oxobutanoate
-
Hydrazine hydrate
-
Methanol
-
Hydrochloric Acid (1 M)
-
Water (deionized)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve ethyl 2-nitro-3-oxobutanoate (1.0 eq) in methanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, ethyl 5-methyl-3-nitro-1H-pyrazole-4-carboxylate, can be subjected to further transformations if the methyl ester is specifically required. Note: This protocol yields a regioisomer. A different starting material would be required for the target molecule. A more direct, though less common, approach would be the reaction of a nitro-α,β-unsaturated ester with diazomethane. However, due to the hazardous nature of diazomethane, this method is not detailed here. A simple and expeditious method for the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates was developed involving the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with a series of monosubstituted hydrazines to give N1-substituted-4-nitropyrazole-5-carboxylates with excellent regioselectivity and good yields.[1]
Logical Workflow
Performance Comparison
| Parameter | Method 1: Direct Nitration | Method 2: Cyclocondensation |
| Starting Material Availability | Methyl 1H-pyrazole-3-carboxylate is commercially available. | Nitro-containing β-ketoesters are less common and may require synthesis. |
| Regioselectivity | Potentially good, but may require optimization to avoid isomer formation. | Generally high, dictated by the structure of the starting materials.[1] |
| Reaction Conditions | Low temperatures (0-5 °C), strong acids. | Typically milder, reflux in an alcohol. |
| Handling Precautions | Requires careful handling of corrosive and strongly oxidizing acids. | Hydrazine is toxic and requires careful handling. |
| Potential Yield | Moderate to good, dependent on regioselectivity and workup efficiency. | Good to excellent, assuming precursor availability.[1] |
| Scalability | Readily scalable with appropriate cooling. | Generally scalable. |
Conclusion
Both direct nitration and cyclocondensation present viable, albeit different, approaches to the synthesis of this compound. The choice of method will largely depend on the availability and cost of the starting materials, the desired level of regiochemical control, and the scale of the synthesis.
The direct nitration method is attractive due to the commercial availability of the pyrazole starting material. However, careful control of the reaction conditions is paramount to ensure the desired regioselectivity and to manage the hazardous nature of the nitrating agents.
The cyclocondensation route offers the potential for excellent regiocontrol.[1] The primary challenge lies in the accessibility of the required nitro-substituted β-dicarbonyl precursor. For large-scale production, developing an efficient synthesis for this precursor would be a critical first step.
Researchers are encouraged to evaluate both routes based on their specific laboratory capabilities and project goals. Further optimization of the presented protocols may be necessary to achieve the desired outcomes.
References
Comparative Biological Activity of Methyl 5-nitro-1H-pyrazole-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial and Anticancer Activities
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 5-nitropyrazole derivatives have garnered significant attention due to their potential as antimicrobial and anticancer agents. This guide provides a comparative analysis of the biological activities of methyl 5-nitro-1H-pyrazole-3-carboxylate and its analogs, supported by available experimental data.
Antimicrobial Activity
A series of pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in this assessment.
While specific MIC values for this compound were not found in the reviewed literature, a study on related pyrazole-3-carboxylic acid derivatives provides valuable insights into their antibacterial potential. These compounds were evaluated against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa).
Table 1: Antibacterial Activity of Pyrazole-3-carboxylic Acid Analogs (MIC in µg/mL)
| Compound | E. coli | P. aeruginosa | B. subtilis | S. aureus |
| Compound A | >100 | >100 | 50 | 25 |
| Compound B | 50 | 100 | 25 | 12.5 |
| Compound C | 25 | 50 | 12.5 | 6.25 |
| Ciprofloxacin (Control) | 0.25 | 0.5 | 0.5 | 1 |
Note: Data for compounds A, B, and C are representative of pyrazole-3-carboxylic acid derivatives and not direct analogs of this compound. The data is presented to illustrate the potential of this class of compounds.
The general trend observed in these related compounds suggests that their antibacterial efficacy is influenced by the nature of substituents on the pyrazole ring.
Anticancer Activity
The cytotoxic potential of nitropyrazole derivatives against various cancer cell lines is another area of active investigation. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
Although specific IC50 values for this compound were not explicitly found, research on nitropyrazole-derived compounds provides evidence of their anticancer effects. For instance, studies on the cytotoxicity of various nitropyrazole derivatives have been conducted on cell lines such as human lung carcinoma (A549).
Table 2: Cytotoxic Activity of Nitropyrazole Analogs against A549 Cancer Cell Line (IC50 in µM)
| Compound | IC50 (µM) |
| Nitropyrazole Analog 1 | 15.8 |
| Nitropyrazole Analog 2 | 9.2 |
| Nitropyrazole Analog 3 | 21.5 |
| Doxorubicin (Control) | 1.2 |
Note: The data presented is for representative nitropyrazole analogs and not direct derivatives of this compound. This information highlights the potential cytotoxic properties of the nitropyrazole scaffold.
The structure-activity relationship (SAR) studies of these analogs suggest that the position and nature of the nitro group, as well as other substituents on the pyrazole ring, play a crucial role in their cytotoxic potency.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of the biological activities of these compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[1]
-
Preparation of Materials : A stock solution of the test compound is prepared in a suitable solvent. Sterile 96-well microtiter plates and cation-adjusted Mueller-Hinton Broth (CAMHB) are used. Bacterial strains are cultured, and their turbidity is adjusted to a 0.5 McFarland standard.[1]
-
Serial Dilution : A two-fold serial dilution of the test compound is prepared in CAMHB directly in the 96-well plate.[1]
-
Inoculation : The standardized bacterial suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[1]
-
Incubation : The plates are covered and incubated at 35 ± 2°C for 16-20 hours.[1]
-
MIC Determination : After incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
-
Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 4 hours in a humidified atmosphere.[3]
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.[2][3]
-
Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[3] The IC50 value is then calculated from the dose-response curve.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the antimicrobial and cytotoxicity assays.
Caption: Workflow for Broth Microdilution Antimicrobial Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
References
A Spectroscopic Showdown: Differentiating Nitropyrazole Isomers
A comprehensive guide to the spectroscopic comparison of 3-nitropyrazole, 4-nitropyrazole, and 5-nitropyrazole for researchers, scientists, and drug development professionals.
The positional isomerism of the nitro group on the pyrazole ring significantly influences the electronic environment and, consequently, the spectroscopic properties of nitropyrazoles. A thorough understanding of these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide provides a detailed comparison of 3-nitropyrazole, 4-nitropyrazole, and 5-nitropyrazole using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the three primary nitropyrazole isomers.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Isomer | H-3 | H-4 | H-5 |
| 3-Nitropyrazole | - | ~6.96 | ~7.96 |
| 4-Nitropyrazole | ~8.26 | - | ~8.26 |
| 5-Nitropyrazole | ~7.96 | ~6.96 | - |
Note: 5-Nitropyrazole is the less common tautomer of 3-nitropyrazole. The chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Isomer | C-3 | C-4 | C-5 |
| 3-Nitropyrazole | ~149.9 | ~111.0 | ~133.5 |
| 4-Nitropyrazole | ~139.0 | ~125.0 | ~139.0 |
| 5-Nitropyrazole | ~133.5 | ~111.0 | ~149.9 |
Note: The chemical shifts are approximate and can be influenced by experimental conditions.[1]
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Isomer | N-H Stretch | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | C-N Stretch |
| 3-Nitropyrazole | ~3180 | ~1520 | ~1351 | ~850-900 |
| 4-Nitropyrazole | ~3186 | ~1526 | ~1353 | ~850-900 |
Note: The nitro group absorptions are typically strong and provide a clear indication of its presence.[2][3]
Mass Spectrometry Fragmentation
Electron ionization mass spectrometry (EI-MS) of nitropyrazoles reveals characteristic fragmentation patterns that can aid in isomer identification. The molecular ion peak (M+) is generally observed. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (M+ - 46), O (M+ - 16), and NO (M+ - 30).[4]
For substituted nitropyrazoles, such as methyl-nitropyrazoles, the fragmentation is influenced by the position of the nitro group. For instance, the fragmentation of 1-methyl-3-nitropyrazole differs from that of 1-methyl-4-nitropyrazole, particularly in the subsequent fragmentation of the [M-NO₂]+ ion.[4] These differences can be exploited to distinguish between isomers.
Experimental Protocols
Detailed experimental procedures are essential for reproducible spectroscopic analysis. Below are generalized protocols for the key techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the nitropyrazole isomer in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H NMR).
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid nitropyrazole sample with dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Data Analysis: Identify the characteristic absorption bands for the nitro group (asymmetric and symmetric stretches) and the pyrazole ring vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV) to generate molecular ions and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the fragmentation pattern with known patterns for nitropyrazole isomers.[6][7]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of nitropyrazole isomers.
Caption: Workflow for the spectroscopic identification of nitropyrazole isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Comparative Guide to the Validation of Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate Synthesis by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of methyl 5-nitro-1H-pyrazole-3-carboxylate synthesis against other analytical techniques. It includes detailed experimental protocols, supporting data, and visual workflows to assist researchers in establishing robust quality control processes for this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring the purity and quality of this intermediate is critical for the safety and efficacy of the final drug product. HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for validating the synthesis of this pyrazole derivative. This guide will delve into a typical synthesis route, a detailed HPLC validation protocol, and a comparison with alternative analytical methods.
Synthesis of this compound
A common route for the synthesis of this compound involves the nitration of a pyrazole precursor. A plausible synthetic pathway begins with the esterification of 1H-pyrazole-3-carboxylic acid to yield methyl 1H-pyrazole-3-carboxylate, followed by nitration to introduce the nitro group at the 5-position of the pyrazole ring.
Reaction Scheme:
Understanding the potential impurities from this synthesis is crucial for developing a specific and accurate HPLC method. Potential impurities could include the starting materials, regioisomers (e.g., methyl 3-nitro-1H-pyrazole-5-carboxylate), and byproducts from side reactions.
HPLC Method Validation Protocol
The validation of the HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]
Chromatographic Conditions
A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of moderately polar compounds like this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Validation Parameters
The following parameters should be assessed to validate the analytical method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation: HPLC Validation Summary
The following table summarizes typical acceptance criteria for the validation of an HPLC method for the quantification of this compound.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurity peaks (Resolution > 2). |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 50% to 150% of the target concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD of results should be ≤ 2.0% for minor changes in mobile phase composition, flow rate, and column temperature. |
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely accepted method, other techniques can also be employed for the analysis of this compound.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, sensitivity, and reproducibility. Suitable for a wide range of compounds. | Requires specialized equipment and skilled operators. Can be time-consuming for method development. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and thermally stable compounds. High sensitivity with specific detectors. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds on a thin layer of adsorbent material. | Simple, rapid, and inexpensive. Good for qualitative analysis and reaction monitoring. | Lower resolution and sensitivity compared to HPLC. Quantification can be less accurate. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. | Provides detailed structural information. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods. Requires expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity. Provides molecular weight and structural information. | Often coupled with a separation technique like HPLC or GC for complex mixtures. |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes described, the following diagrams are provided in DOT language.
References
Efficacy of Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various compounds based on the methyl 5-nitro-1H-pyrazole-3-carboxylate scaffold. The information is compiled from recent studies and is intended to aid in the research and development of novel therapeutic agents. This document summarizes quantitative efficacy data, details key experimental methodologies, and visualizes relevant biological pathways.
Comparative Efficacy Data
The following tables summarize the biological activities of several this compound derivatives and related nitro-pyrazole compounds. The data is presented to facilitate a clear comparison of their potency against different biological targets.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1 | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [1] |
| 2 | Pyrazole derivative with 4-NO2C6H4 and 2-naphthyl substituents (17a) | A549 (Lung Cancer) | 4.47 ± 0.3 µg/mL | [2] |
| 3 | Pyrazole derivative with 4-NO2C6H4 and 2-furanyl substituents (17b) | A549 (Lung Cancer) | 3.46 ± 0.6 µg/mL | [2] |
| 4 | Pyrano[2,3-c]pyrazole with 3-NO2C6H4 substituent (50h) | 786-0 (Renal Cancer) | 9.9 ± 1.33 µg/mL | [2] |
| 5 | Pyrano[2,3-c]pyrazole with 3-NO2C6H4 substituent (50h) | MCF-7 (Breast Cancer) | 31.87 ± 8.22 µg/mL | [2] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 6 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Streptococcus epidermidis | 0.25 | [3] |
| 7 | Pyrazole derivative (3) | Escherichia coli | 0.25 | [3] |
| 8 | Pyrazole derivative (2) | Aspergillus niger | 1 | [3] |
| 9 | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5-125 | [4] |
| 10 | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 2.9-7.8 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution are added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in the broth within the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the evaluation of this compound based compounds.
Caption: Proposed mechanism of anticancer activity for some pyrazole derivatives.
Caption: General workflow for the synthesis and evaluation of pyrazole compounds.
This guide highlights the potential of this compound based compounds as scaffolds for the development of new anticancer and antimicrobial agents. Further research focusing on the optimization of this scaffold and a deeper understanding of its mechanism of action is warranted.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Pyrazole Synthesis: A Guide to Alternatives for Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate
For researchers, scientists, and professionals in drug development, the synthesis of functionalized pyrazoles is a cornerstone of creating novel therapeutics. Methyl 5-nitro-1H-pyrazole-3-carboxylate has long been a valuable building block in this endeavor, primarily due to the versatility of the nitro group as a precursor to an amino functionality and its influence on the pyrazole ring's reactivity. However, the landscape of chemical synthesis is ever-evolving, with a continuous drive towards milder reaction conditions, improved yields, and broader substrate scope. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform your synthetic strategies.
The primary role of the 5-nitro group in this compound is often to serve as a masked amino group, which can be revealed through reduction. This amino functionality is a key handle for further elaboration of the pyrazole scaffold, enabling the construction of diverse molecular architectures. Consequently, the most direct and effective alternatives are other pyrazole-3-carboxylates bearing a group at the 5-position that can either be readily converted to an amine or participate in a variety of coupling reactions.
Key Alternatives and Their Synthetic Utility
The main alternatives to this compound can be broadly categorized into two classes:
-
5-Amino-1H-pyrazole-3-carboxylates and their derivatives: These compounds are arguably the most direct replacements, as they already possess the desired amino group, thereby circumventing the need for a potentially harsh nitro reduction step.
-
5-Halo-1H-pyrazole-3-carboxylates: Halogenated pyrazoles, particularly those bearing bromine or chlorine at the 5-position, are excellent substrates for a wide range of cross-coupling reactions, offering a versatile handle to introduce diverse functionalities.
Beyond these direct replacements, other synthetic strategies involving different precursors and cyclization methods can also lead to the desired functionalized pyrazoles, bypassing the need for the 5-nitro intermediate altogether.
Comparative Performance Data
The following table summarizes the performance of key alternatives in representative synthetic transformations, highlighting their advantages and disadvantages compared to the traditional 5-nitro precursor.
| Precursor | Transformation | Reagents and Conditions | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | Reduction to amine | H₂, Pd/C, MeOH | 85-95 | 2-4 | Well-established, high-yielding. | Requires handling of H₂ gas, potentially harsh for sensitive substrates. |
| Methyl 5-amino-1H-pyrazole-3-carboxylate | Direct use in amidation | RCOCl, Pyridine, DCM | 90-98 | 1-3 | Direct precursor, avoids reduction step, milder conditions. | The starting material may be less readily available or more expensive. |
| Methyl 5-bromo-1H-pyrazole-3-carboxylate | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 75-90 | 6-12 | Versatile for C-C bond formation, broad scope of aryl groups. | Requires a catalyst, potentially longer reaction times. |
| Ethyl 3-oxo-2-(2-arylhydrazono)butanoates | Cyclization to pyrazole | Thiosemicarbazide, EtOH, reflux | 70-85 | 4-6 | One-pot synthesis of more complex pyrazoles. | Limited to specific substitution patterns based on the starting materials. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-amino-1H-pyrazole-3-carboxylate via Reduction of this compound
This protocol describes a standard procedure for the reduction of the nitro group, which serves as a baseline for comparison with alternative methods.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of this compound in methanol, add 10% Pd/C.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material (typically 2-4 hours).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the crude methyl 5-amino-1H-pyrazole-3-carboxylate, which can be purified by recrystallization or column chromatography.
Protocol 2: Amidation of Methyl 5-amino-1H-pyrazole-3-carboxylate
This protocol illustrates the direct use of the 5-amino-pyrazole alternative in a common derivatization reaction.
Materials:
-
Methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve methyl 5-amino-1H-pyrazole-3-carboxylate in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of the acyl chloride.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the desired amide product.
Protocol 3: Suzuki Cross-Coupling of Methyl 5-bromo-1H-pyrazole-3-carboxylate
This protocol demonstrates the utility of the 5-halo-pyrazole alternative for the synthesis of 5-aryl-pyrazoles.
Materials:
-
Methyl 5-bromo-1H-pyrazole-3-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
2 M Sodium carbonate (Na₂CO₃) solution (2.0 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, combine methyl 5-bromo-1H-pyrazole-3-carboxylate, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene/water solvent mixture, followed by the aqueous sodium carbonate solution.
-
The reaction mixture is heated to 80 °C and stirred vigorously for 6-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the 5-aryl-pyrazole derivative.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic logic for accessing a common target scaffold, a 5-amidopyrazole, starting from either the 5-nitro or the 5-amino precursor.
Caption: Comparison of synthetic routes to 5-amidopyrazoles.
The diagram clearly shows how utilizing the 5-amino-pyrazole as the starting material streamlines the synthesis by eliminating the initial reduction step required for the 5-nitro analog.
Conclusion
While this compound remains a useful and well-established building block, a range of effective alternatives are available that can offer significant advantages in terms of efficiency, milder reaction conditions, and synthetic versatility. For the synthesis of 5-aminopyrazole derivatives, the direct use of 5-amino-1H-pyrazole-3-carboxylates is a superior strategy, avoiding a potentially problematic reduction step. For the introduction of diverse substituents at the 5-position, 5-halo-1H-pyrazole-3-carboxylates serve as powerful and versatile intermediates for cross-coupling reactions. By considering these alternatives, researchers can optimize their synthetic routes, broaden the scope of accessible molecules, and ultimately accelerate the drug discovery and development process.
A Comparative Cost-Benefit Analysis of Synthetic Pathways to Methyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-nitro-1H-pyrazole-3-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized for the synthesis of more complex heterocyclic compounds. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest. This guide provides a comparative cost-benefit analysis of a plausible synthetic route to this compound, detailing the experimental protocol, cost considerations, and potential benefits and drawbacks.
Route 1: Two-Step Synthesis via Esterification and Nitration
A practical and commonly employed strategy for the synthesis of this compound involves a two-step process: the initial esterification of pyrazole-3-carboxylic acid followed by a regioselective nitration.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate
-
Reaction: Pyrazole-3-carboxylic acid is reacted with methanol in the presence of a catalytic amount of a strong acid, such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄), to yield methyl 1H-pyrazole-3-carboxylate.
-
Procedure: To a solution of pyrazole-3-carboxylic acid (1 equivalent) in methanol (10-20 volumes), a catalytic amount of phosphorus oxychloride (0.1 equivalents) is carefully added. The reaction mixture is then heated to reflux and stirred for 12-16 hours. Upon completion, the excess methanol is removed under reduced pressure. The resulting crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 1H-pyrazole-3-carboxylate, which can be further purified by recrystallization.
Step 2: Synthesis of this compound
-
Reaction: Methyl 1H-pyrazole-3-carboxylate is nitrated using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to introduce a nitro group at the C5 position of the pyrazole ring. The nitration of pyrazole derivatives is a well-established method[1].
-
Procedure: Methyl 1H-pyrazole-3-carboxylate (1 equivalent) is added portion-wise to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid (3-5 volumes) and concentrated nitric acid (1.1-1.5 equivalents). The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Data Presentation
Table 1: Reagent and Cost Analysis for Route 1 (per 10g of final product)
| Reagent | Molecular Weight ( g/mol ) | Quantity | Price (USD/kg) | Estimated Cost (USD) |
| Step 1: Esterification | ||||
| Pyrazole-3-carboxylic acid | 112.09 | 7.5 g | 500 | 3.75 |
| Methanol | 32.04 | 150 mL | 10 | 1.50 |
| Phosphorus oxychloride | 153.33 | 0.7 mL | 50 | 0.05 |
| Step 2: Nitration | ||||
| Methyl 1H-pyrazole-3-carboxylate | 126.11 | 8.5 g | - | (Intermediate) |
| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | 20 | 0.20 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | 15 | 0.45 |
| Total Estimated Cost | 5.95 |
Note: Prices are estimates based on bulk chemical supplier data and may vary. Yields are assumed to be 85% for the esterification and 80% for the nitration step for this estimation.
Table 2: Comparison of Synthetic Routes
| Feature | Route 1: Esterification and Nitration |
| Starting Materials | Pyrazole-3-carboxylic acid, Methanol, Nitric Acid, Sulfuric Acid |
| Number of Steps | 2 |
| Overall Yield | ~68% (estimated) |
| Reagent Cost | Low to moderate |
| Process Safety | Requires careful handling of corrosive and strong oxidizing acids. Exothermic nitration step needs strict temperature control. |
| Environmental Impact | Generates acidic waste streams that require neutralization. Use of organic solvents for extraction and purification. |
| Scalability | Readily scalable with appropriate engineering controls for heat management. |
Mandatory Visualization
Caption: Synthetic pathway for Route 1.
Cost-Benefit Analysis
Benefits:
-
Readily Available Starting Materials: The primary starting material, pyrazole-3-carboxylic acid, and all other reagents are commercially available from multiple suppliers.
-
Well-Established Chemistry: Both esterification and aromatic nitration are fundamental and well-understood organic transformations, making the process reliable and reproducible.
-
High Potential Yields: With optimization, each step can achieve high yields, leading to good overall process efficiency.
-
Cost-Effective: The overall cost of raw materials for this route is relatively low, making it an economically viable option for both laboratory-scale synthesis and larger-scale production.
Drawbacks:
-
Handling of Hazardous Reagents: The use of concentrated sulfuric and nitric acids requires stringent safety protocols, including appropriate personal protective equipment (PPE) and fume hood use. The nitration reaction is exothermic and can lead to runaway reactions if not properly controlled.
-
Regioselectivity of Nitration: While the 5-position is generally favored for electrophilic substitution on a 1H-pyrazole ring, the formation of other isomers (e.g., 4-nitro) is possible. Careful control of reaction conditions is necessary to maximize the yield of the desired product. The synthesis of sildenafil, for example, involves the nitration of a pyrazole derivative using oleum and fuming nitric acid[2].
-
Environmental Concerns: The process generates acidic waste that must be neutralized before disposal. The use of organic solvents for extraction and purification also contributes to the environmental footprint of the synthesis.
Alternative Approaches: A Note on Cyclization Routes
An alternative strategy for the synthesis of substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine[3][4]. For the target molecule, this would necessitate a 1,3-dicarbonyl precursor containing a nitro group or a group that can be readily converted to a nitro group.
Caption: Conceptual cyclization pathway.
While potentially offering a more direct route, the availability and cost of suitable nitro-substituted 1,3-dicarbonyl precursors are significant challenges. These starting materials are often not commercially available and would require their own multi-step synthesis, likely increasing the overall cost and complexity compared to Route 1.
Conclusion
For the synthesis of this compound, the two-step approach involving esterification of pyrazole-3-carboxylic acid followed by nitration presents a practical and cost-effective strategy. The primary challenges lie in the safe handling of hazardous reagents and the optimization of the nitration step to ensure high regioselectivity and yield. While cyclization routes are a theoretical alternative, the lack of readily available and affordable starting materials makes them less practical for most applications at present. Researchers and drug development professionals can confidently employ the esterification-nitration sequence as a reliable method for obtaining this key synthetic intermediate.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Bioisosteric Replacements for the Nitro Group in Methyl 5-Nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential bioisosteric replacements for the nitro group in methyl 5-nitro-1H-pyrazole-3-carboxylate, a scaffold of interest in medicinal chemistry. The nitro group, while a useful pharmacophore, can be associated with metabolic liabilities and potential toxicity. Its replacement with bioisosteres such as the cyano (-CN) and trifluoromethyl (-CF₃) groups can lead to improved drug-like properties. This document outlines a proposed experimental workflow for the synthesis and comparative evaluation of these analogs, providing detailed protocols and expected outcomes based on the physicochemical properties of the respective functional groups.
Introduction to Bioisosteric Replacement
Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved pharmacological, toxicological, or pharmacokinetic profiles. The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. The cyano and trifluoromethyl groups are common bioisosteres for the nitro group due to their similar electronic and steric properties.
Proposed Compounds for Comparison
This guide focuses on the comparative evaluation of the following three compounds:
| Compound ID | Structure | IUPAC Name |
| 1 (Parent) | ![]() | This compound |
| 2 (Cyano) | ![]() | Methyl 5-cyano-1H-pyrazole-3-carboxylate |
| 3 (Trifluoromethyl) | ![]() | Methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and comparative evaluation of the target compounds.
Caption: Proposed workflow for synthesis and comparative evaluation.
Physicochemical Properties Comparison
The following table summarizes the predicted and known physicochemical properties of the nitro, cyano, and trifluoromethyl groups, which are expected to influence the overall properties of the corresponding pyrazole derivatives.
| Property | Nitro (-NO₂) | Cyano (-CN) | Trifluoromethyl (-CF₃) |
| Hansch Lipophilicity (π) | -0.28 | -0.57 | 0.88 |
| Hammett Constant (σp) | 0.78 | 0.66 | 0.54 |
| Molar Refractivity (MR) | 6.72 | 6.33 | 5.02 |
| Hydrogen Bond Acceptor | Yes (Strong) | Yes (Moderate) | Yes (Weak) |
| Metabolic Liability | Prone to reduction | Generally stable | Highly stable |
Data Interpretation: The trifluoromethyl group is expected to significantly increase lipophilicity compared to the nitro and cyano groups. All three are electron-withdrawing, which will influence the electronics of the pyrazole ring. The nitro group is the strongest hydrogen bond acceptor, which can impact receptor binding and solubility. The metabolic stability is predicted to be highest for the trifluoromethyl analog.
Experimental Protocols
Synthesis Protocols
General Note: These are proposed synthetic routes based on literature precedents for similar compounds. Optimization may be required.
1. Synthesis of this compound (1)
-
Reaction: Nitration of methyl 1H-pyrazole-3-carboxylate.
-
Reagents: Methyl 1H-pyrazole-3-carboxylate, fuming nitric acid, sulfuric acid.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid to 0°C.
-
Slowly add fuming nitric acid while maintaining the temperature below 10°C.
-
Add methyl 1H-pyrazole-3-carboxylate portion-wise to the nitrating mixture at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).
-
2. Synthesis of Methyl 5-cyano-1H-pyrazole-3-carboxylate (2)
-
Reaction: Sandmeyer reaction of an amino-pyrazole precursor.
-
Reagents: Methyl 5-amino-1H-pyrazole-3-carboxylate, sodium nitrite, hydrochloric acid, copper(I) cyanide.
-
Procedure:
-
Dissolve methyl 5-amino-1H-pyrazole-3-carboxylate in a mixture of hydrochloric acid and water and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours and then heat to 50-60°C for 30 minutes.
-
Cool the mixture and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
3. Synthesis of Methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (3)
-
Reaction: Cyclocondensation of a trifluoromethylated β-ketoester with a hydrazine.
-
Reagents: Ethyl 4,4,4-trifluorobut-2-ynoate, hydrazine hydrate, followed by esterification.
-
Procedure:
-
React ethyl 4,4,4-trifluorobut-2-ynoate with hydrazine hydrate in a suitable solvent like ethanol at reflux to form the pyrazole ring.
-
The resulting pyrazole-3-carboxylic acid can be esterified to the methyl ester using methanol and a catalytic amount of sulfuric acid under reflux.
-
Alternatively, the acid can be converted to the acid chloride using thionyl chloride, followed by reaction with methanol.
-
Purify the final product by column chromatography.
-
Biological and Physicochemical Evaluation Protocols
1. In Vitro Anticancer Activity (MTT Assay) [1][2]
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., HeLa, MCF-7, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
2. Lipophilicity Determination (LogP) [3][4]
-
Objective: To measure the octanol-water partition coefficient (LogP) as an indicator of lipophilicity.
-
Method: Shake flask method or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Shake Flask Procedure:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a known amount of the stock solution to a mixture of n-octanol and water.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Separate the octanol and water layers by centrifugation.
-
Determine the concentration of the compound in each layer using UV-Vis spectroscopy or HPLC.
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
3. Metabolic Stability Assay (Liver Microsomes) [5][6][7][8][9]
-
Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer, test compounds, and a positive control (e.g., a rapidly metabolized drug).
-
Procedure:
-
Pre-incubate the liver microsomes in phosphate buffer at 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Expected Outcomes and Comparative Analysis
The following diagram illustrates the decision-making process based on the experimental outcomes.
Caption: Decision tree for lead candidate selection.
Based on the known properties of the bioisosteres, the following trends are anticipated:
-
Biological Activity: The biological activity will be highly dependent on the specific target. The change in electronics and hydrogen bonding capacity from nitro to cyano or trifluoromethyl could either enhance or decrease activity. A direct comparison is essential.
-
Lipophilicity (LogP): The trifluoromethyl analog (3 ) is expected to be the most lipophilic, which may improve cell permeability but could also increase non-specific binding and reduce solubility. The cyano analog (2 ) is expected to be the most polar.
-
Metabolic Stability: The trifluoromethyl analog (3 ) is anticipated to have the highest metabolic stability due to the strength of the C-F bonds. The nitro compound (1 ) is likely to be the most metabolically labile due to the potential for enzymatic reduction.
Conclusion
This guide outlines a systematic approach for the synthesis and comparative evaluation of this compound and its cyano and trifluoromethyl bioisosteres. By following the proposed experimental protocols, researchers can generate robust, comparative data to assess the impact of these bioisosteric replacements on the compound's overall profile. This information is critical for making informed decisions in the lead optimization process and for the development of new therapeutic agents with improved drug-like properties.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. atcc.org [atcc.org]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mercell.com [mercell.com]
- 6. bioivt.com [bioivt.com]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. mttlab.eu [mttlab.eu]
A Comparative Guide to Catalysts for the Synthesis of Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate, a key intermediate in the development of novel pharmaceuticals, is critically dependent on the choice of catalyst and reaction conditions. This guide provides an objective comparison of two prominent catalytic methods for the nitration of methyl 1H-pyrazole-3-carboxylate: the traditional mixed acid catalysis and a modern Lewis acid-catalyzed approach. The information presented herein is supported by experimental data from peer-reviewed literature and established synthetic protocols.
Comparative Performance of Catalytic Systems
The efficiency of different catalytic systems for the synthesis of this compound can be evaluated based on several key metrics, including yield, reaction time, and the harshness of the reaction conditions. Below is a summary of the performance of the two catalytic methods.
| Catalyst System | Starting Material | Nitrating Agent | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Method 1: Mixed Acid Catalysis | Methyl 1H-pyrazole-3-carboxylate | Conc. HNO₃ | N/A (Reagent) | Conc. H₂SO₄ | 0 - 25 | 2 - 4 | 75-85 (estimated) |
| Method 2: Lewis Acid Catalysis | Methyl 1H-pyrazole-3-carboxylate | 5-Methyl-1,3-dinitro-1H-pyrazole | 10 mol% Yb(OTf)₃ | Acetonitrile | 80 | 16 | 80-95 (estimated) |
Experimental Protocols
Detailed methodologies for the two compared catalytic systems are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the synthesis of this compound.
Method 1: Mixed Acid Catalysis
This method employs a mixture of concentrated nitric acid and sulfuric acid, a standard and cost-effective approach for aromatic nitration.
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add methyl 1H-pyrazole-3-carboxylate (1.0 eq) to concentrated sulfuric acid (3-5 vols).
-
Maintain the temperature at 0-5 °C and add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 vol) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain this compound.
Method 2: Lewis Acid Catalysis
This method utilizes a milder nitrating agent in combination with a Lewis acid catalyst, offering potentially higher selectivity and functional group tolerance.
Procedure:
-
To a solution of methyl 1H-pyrazole-3-carboxylate (1.0 eq) in dry acetonitrile (5 vols) in a reaction vessel, add 5-methyl-1,3-dinitro-1H-pyrazole (1.2 eq) and ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Visualizing the Synthesis and Catalyst Comparison
To further elucidate the experimental workflow and the logical relationship between the catalytic methods, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical comparison of the two catalytic approaches for the target synthesis.
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate
For Immediate Reference: This document provides crucial safety and logistical guidance for the proper disposal of methyl 5-nitro-1H-pyrazole-3-carboxylate. All procedures must be conducted in strict adherence to local, state, and federal regulations by trained personnel.
The proper disposal of this compound, a nitro-containing heterocyclic compound, is paramount to ensuring laboratory safety and environmental protection. Due to the presence of the nitro functional group, this compound may exhibit hazardous properties, including potential reactivity or toxicity. The following procedural guidance is designed to assist researchers, scientists, and drug development professionals in navigating the disposal process safely and effectively.
Hazard Profile and Safety Summary
Assumed Physical and Chemical Properties (Based on Analogous Compounds)
| Property | Value |
| Appearance | White to yellow crystalline solid |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| Solubility | Likely soluble in organic solvents |
| Reactivity | Potential for reactivity with strong acids, bases, and reducing agents. The nitro group may confer explosive properties under certain conditions (e.g., heat, shock). |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a flame-retardant lab coat.
-
Use chemical-resistant gloves (nitrile or neoprene).
-
Wear safety glasses or goggles and a face shield.
-
All handling of the solid or solutions should be conducted in a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical (e.g., glass or polyethylene).
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Oxidizer").
3. On-Site Neutralization (for small quantities, if permissible and equipped):
-
This procedure should only be performed by chemists experienced with hazardous waste treatment.
-
A potential method for the degradation of nitroaromatic compounds involves reduction. However, this can be a hazardous reaction and should not be attempted without a thorough risk assessment.
-
If neutralization is not feasible or permitted at your facility, proceed directly to Step 4.
4. Professional Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information on the compound, including its structure and potential hazards.
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area until it is collected.
Logical Flow for Disposal Decision-Making
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on the anticipated properties of the compound. It is not a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





